Product packaging for Prifinium Bromide(Cat. No.:CAS No. 4630-95-9)

Prifinium Bromide

Cat. No.: B1678099
CAS No.: 4630-95-9
M. Wt: 386.4 g/mol
InChI Key: UCGJZJXOPSNTGZ-UHFFFAOYSA-M
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Description

Prifinium bromide is an organic molecular entity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
was heading 1976-94 (see under PYRROLIDINES 1976-90);  this compound was see PYRODIFENIUM BROMIDE 1976-94: use PYRROLIDINES to search PYRODIFENIUM BROMIDE 1976-94;  quaternary ammonium anticholinergic agent more specific for the gastrointestinal tract than atropine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28BrN B1678099 Prifinium Bromide CAS No. 4630-95-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGJZJXOPSNTGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023508
Record name Prifinium bromide
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4630-95-9
Record name Prifinium bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prifinium bromide [INN:JAN]
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Record name Prifinium bromide
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Record name Prifinium bromide
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Record name PRIFINIUM BROMIDE
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Foundational & Exploratory

Prifinium Bromide: A Technical Guide to its Antagonistic Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prifinium bromide is an antimuscarinic agent that exerts its effects by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[1][2] These receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in regulating a multitude of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions. By antagonizing these receptors, this compound effectively reduces smooth muscle spasms, making it a valuable therapeutic agent for conditions such as irritable bowel syndrome.[2] This guide will delve into the molecular mechanisms underlying the action of this compound, the downstream signaling cascades it modulates, and the experimental approaches to quantify its interaction with muscarinic receptors.

Mechanism of Action at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response, such as smooth muscle contraction.

The muscarinic receptor family consists of five distinct subtypes, M1 through M5, which are expressed in various tissues and couple to different G-proteins, leading to diverse cellular responses. This compound is considered a non-selective antagonist, meaning it does not show significant preference for one subtype over another.

Muscarinic Receptor Subtypes and Signaling Pathways

The blockade of muscarinic receptors by this compound inhibits the signaling pathways initiated by acetylcholine. The primary signaling pathways for the different muscarinic receptor subtypes are:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium and PKC activation lead to various cellular responses, including smooth muscle contraction and gland secretion.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.

The antagonistic action of this compound at these receptors effectively blocks these signaling cascades.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_M1M3M5 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response_M1M3M5 PKC->Response_M1M3M5 Prifinium_M1M3M5 This compound Prifinium_M1M3M5->M1M3M5 ACh_M2M4 Acetylcholine M2M4 M2, M4 Receptors ACh_M2M4->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC K_channel K⁺ Channel Opening Gio->K_channel cAMP ↓ cAMP AC->cAMP Response_M2M4 Inhibition of Neuronal Firing, ↓ Heart Rate cAMP->Response_M2M4 K_channel->Response_M2M4 Prifinium_M2M4 This compound Prifinium_M2M4->M2M4

Figure 1. Signaling pathways of muscarinic receptor subtypes and the inhibitory effect of this compound.

Quantitative Analysis of Receptor Interaction

A thorough characterization of a muscarinic receptor antagonist involves determining its binding affinity (Ki) and its functional potency (pA2). Due to the lack of publicly available data for this compound, this section will outline the standard experimental protocols and present illustrative data tables.

Radioligand Binding Assays for Affinity Determination (Ki)

Radioligand binding assays are used to measure the affinity of a compound for a receptor. In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

Illustrative Data Table: Binding Affinity of this compound at Muscarinic Receptors (Hypothetical Data)

Receptor SubtypeRadioligandTissue/Cell LineKi (nM) [Hypothetical]
M1[³H]-PirenzepineCHO-K1 cells expressing human M115
M2[³H]-AF-DX 384CHO-K1 cells expressing human M225
M3[³H]-4-DAMPCHO-K1 cells expressing human M310
M4[³H]-PirenzepineCHO-K1 cells expressing human M430
M5[³H]-NMSCHO-K1 cells expressing human M520

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Functional Assays for Potency Determination (pA2)

Functional assays measure the effect of a compound on the physiological response mediated by the receptor. For an antagonist, this is typically done using a Schild analysis. In this method, the concentration-response curve of an agonist is measured in the absence and presence of different concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is a measure of the antagonist's potency.

Illustrative Data Table: Functional Potency of this compound at Muscarinic Receptors (Hypothetical Data)

Receptor SubtypeAgonistFunctional ReadoutpA2 [Hypothetical]
M1McN-A-343IP3 accumulation7.8
M2CarbacholInhibition of cAMP7.6
M3AcetylcholineCalcium mobilization8.0

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for muscarinic receptors.

Radioligand Competition Binding Assay Workflow prep 1. Prepare Membranes (from cells expressing a specific muscarinic receptor subtype) incubation 2. Incubate Membranes + Radioligand + this compound (varying concentrations) prep->incubation filtration 3. Separate Bound from Free Ligand (Rapid filtration) incubation->filtration counting 4. Quantify Radioactivity (Scintillation counting) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Figure 2. General workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Schild Analysis for Functional Antagonism

This protocol provides a general method for determining the functional potency (pA2) of this compound.

Schild Analysis Workflow prep 1. Prepare Tissue/Cells (e.g., smooth muscle strip or cells expressing muscarinic receptors) agonist_curve 2. Generate Agonist Dose-Response Curve (in the absence of antagonist) prep->agonist_curve antagonist_incubation 3. Incubate with this compound (at a fixed concentration) agonist_curve->antagonist_incubation agonist_curve_antagonist 4. Generate Agonist Dose-Response Curve (in the presence of antagonist) antagonist_incubation->agonist_curve_antagonist repeat 5. Repeat Steps 3 & 4 (with increasing concentrations of this compound) agonist_curve_antagonist->repeat analysis 6. Data Analysis (Calculate dose ratios and construct Schild plot to determine pA2) repeat->analysis

Figure 3. General workflow for a Schild analysis.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum) or cultured cells expressing the target muscarinic receptor.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ bath setup or cell-based assay platform.

Procedure:

  • Tissue/Cell Preparation: Mount the tissue in an organ bath containing physiological salt solution or plate the cells for the assay.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 in the absence of the antagonist.

  • Antagonist Incubation: Wash the tissue/cells and then incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Agonist Curve in Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis: For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line is the pA2 value.

Logical Relationship of this compound's Action

The following diagram illustrates the logical sequence of events in the antagonistic action of this compound.

Logical Flow of this compound's Antagonistic Action ACh_Release Acetylcholine Release Binding_Site Muscarinic Receptor Binding Site ACh_Release->Binding_Site Binds to Prifinium This compound Administration Prifinium->Binding_Site Binds to Receptor_Blockade Competitive Blockade of Binding Site Binding_Site->Receptor_Blockade Leads to No_Signal Inhibition of Signal Transduction Receptor_Blockade->No_Signal Reduced_Response Reduced Physiological Response (e.g., decreased smooth muscle contraction) No_Signal->Reduced_Response

Figure 4. Logical relationship of this compound's mechanism of action.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Prifinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and mechanism of action of Prifinium Bromide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, is a quaternary ammonium compound that functions as an antimuscarinic agent.[1] It is primarily recognized for its antispasmodic and antiemetic properties and is used in the treatment of conditions such as irritable bowel syndrome.[1] This guide will delve into the chemical synthesis of this compound, the analytical techniques employed for its structural verification, and the underlying mechanism of its pharmacological activity.

Synthesis of this compound

The chemical synthesis of this compound involves the formation of a pyrrolidinium ring system with specific substitutions. While various synthetic strategies for pyrrolidine derivatives exist, a key step in the synthesis of this compound is the quaternization of a tertiary amine to form the final quaternary ammonium salt.

A plausible synthetic route is illustrated in the reaction scheme below. This synthesis is based on the principles of nucleophilic substitution and cyclization reactions common in the synthesis of heterocyclic compounds.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A Diphenylacetonitrile I1 Intermediate 1: 2,2-diphenyl-4-chloropentanenitrile A->I1 Alkylation B 1-bromo-2-chloropropane B->I1 C Diethylamine I2 Intermediate 2: 4-(diethylamino)-2,2-diphenylpentanenitrile C->I2 Amination I1->I2 I3 Intermediate 3: 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidine I2->I3 Cyclization (intramolecular) P This compound I3->P Quaternization with Ethyl Bromide

Caption: A potential synthetic pathway for this compound.

Experimental Protocol for Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is crucial for reproducibility. The following is a generalized procedure based on common organic synthesis techniques.

Step 1: Synthesis of 2,2-diphenyl-4-chloropentanenitrile (Intermediate 1)

  • To a solution of diphenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting anion solution for a specified time to ensure complete deprotonation.

  • Slowly add 1-bromo-2-chloropropane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(diethylamino)-2,2-diphenylpentanenitrile (Intermediate 2)

  • Dissolve Intermediate 1 in a suitable solvent such as acetonitrile or ethanol.

  • Add an excess of diethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess diethylamine and its salt.

  • Dry the organic layer and concentrate to yield the crude product, which may be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Synthesis of 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidine (Intermediate 3)

  • Treat Intermediate 2 with a strong base (e.g., potassium tert-butoxide) in a suitable solvent to induce intramolecular cyclization.

  • The reaction is typically carried out at elevated temperatures.

  • Monitor the formation of the pyrrolidine ring by TLC or GC-MS.

  • Upon completion, work up the reaction mixture by quenching with water, extracting the product, and purifying by column chromatography.

Step 4: Synthesis of this compound (Final Product)

  • Dissolve the purified Intermediate 3 in a solvent like acetone or acetonitrile.

  • Add an excess of ethyl bromide.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to facilitate the quaternization of the pyrrolidinium nitrogen.

  • The product, being a salt, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under vacuum.

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Synthesis Data
ParameterValue
Purity (Pharmaceutical Grade) 98.9%[2]
Yield Not explicitly stated in the searched documents.

Structural Elucidation

The confirmation of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Spectroscopic Data
TechniqueKey Findings
UV-Vis Spectrophotometry Maximum absorbance (λmax) at 230 nm.[2]
FT-IR Spectroscopy Characteristic peaks corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
¹H NMR Spectroscopy Signals corresponding to aromatic protons of the diphenyl group, and aliphatic protons of the pyrrolidinium ring and ethyl groups.
¹³C NMR Spectroscopy Resonances for aromatic carbons, aliphatic carbons of the pyrrolidinium ring and ethyl groups, and the quaternary carbon of the diphenylmethylene group.
Mass Spectrometry Molecular ion peak corresponding to the cationic part of the molecule and characteristic fragmentation patterns.
Experimental Protocols for Structural Elucidation

3.2.1. UV-Visible Spectrophotometry

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions to establish a calibration curve.

    • Scan the samples over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the sample solution at the λmax.

    • Quantify the concentration using the calibration curve.[2]

3.2.2. Fourier Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the positions and intensities of the absorption bands to identify functional groups.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Further structural confirmation can be obtained using 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

¹H and ¹³C NMR Spectral Data (Experimental and Theoretical)

Atom¹H Experimental (ppm)¹H Theoretical (ppm)¹³C Experimental (ppm)¹³C Theoretical (ppm)
Aromatic Protons7.00 - 8.007.00 - 8.00100 - 150100 - 150
Pyrrolidinium ProtonsVariesVariesVariesVaries
Ethyl ProtonsVariesVariesVariesVaries
(Data presented is a general range and specific peak assignments require detailed spectral analysis)[3]

3.2.4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Procedure:

    • Introduce the sample into the ion source of the mass spectrometer.

    • Ionize the molecule using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

    • The molecular ion peak will correspond to the cationic part of this compound. The fragmentation pattern provides information about the structure of the molecule.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] These receptors are found on smooth muscle cells, and their activation by the neurotransmitter acetylcholine leads to muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in smooth muscle relaxation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh exocytosis Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor binds to G_protein G-protein Muscarinic_Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Prifinium This compound Prifinium->Muscarinic_Receptor blocks

Caption: Signaling pathway of muscarinic receptor activation and its inhibition by this compound.

The binding of acetylcholine to muscarinic receptors (specifically M2 and M3 subtypes in smooth muscle) activates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, prevents this entire cascade from occurring, thus inducing muscle relaxation and alleviating spasms.

Conclusion

This technical guide has provided a detailed overview of the synthesis, structural elucidation, and mechanism of action of this compound. The synthesis involves a multi-step process culminating in the formation of a quaternary pyrrolidinium salt. The structural integrity of the compound is confirmed through a battery of modern spectroscopic techniques, including UV-Vis, FT-IR, NMR, and mass spectrometry. Its pharmacological effect is attributed to its role as a muscarinic receptor antagonist, which effectively blocks acetylcholine-induced smooth muscle contraction. This comprehensive information serves as a valuable resource for professionals in the fields of pharmaceutical sciences and drug development.

References

In Vitro Pharmacological Profile of Prifinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound recognized for its antispasmodic properties, primarily utilized in the management of gastrointestinal disorders. Its therapeutic effect is attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, receptor affinity, and effects on intracellular signaling pathways. The information presented herein is supported by data from various in vitro studies, with a focus on quantitative analysis and detailed experimental methodologies.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract, thereby alleviating spasms and associated pain.

In vitro studies on isolated guinea-pig detrusor muscle have demonstrated that this compound effectively antagonizes carbachol-induced contractions, an effect characteristic of muscarinic receptor blockade. Notably, these studies also revealed that this compound has minimal to no effect on contractions induced by potassium chloride (KCl) or barium chloride (BaCl2).[1] This indicates that the primary mechanism of action is not a direct blockade of voltage-gated calcium channels but is instead centered on the competitive inhibition of muscarinic receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro pharmacological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandAssay TypeTissue/Cell LineKi (nM)Reference
Muscarinic M2N/AMolecular DockingN/AN/A[2]
Binding Affinity (kcal/mol)-8.6

Note: Data from molecular docking provides a predicted binding affinity and not a dissociation constant (Ki). Further experimental validation is required.

Table 2: Functional Antagonism of this compound

Tissue/PreparationAgonistParameterValueReference
Guinea-pig detrusor muscleCarbacholPotency vs. AtropineComparable[1]

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound is comparable to that of atropine.

Experimental Protocols

Isolated Organ Bath Studies (Schild Analysis)

Objective: To determine the affinity (pA2 value) of this compound for muscarinic receptors through functional antagonism of an agonist-induced contraction in an isolated tissue preparation.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum or detrusor muscle)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer and data acquisition system

  • Krebs-Henseleit or Tyrode's physiological salt solution

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • This compound stock solution

  • Standard muscarinic antagonist (e.g., Atropine) for validation

Procedure:

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines)

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine)

  • This compound stock solution

  • Non-labeled competing ligand (e.g., Atropine) for non-specific binding determination

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-labeled competing ligand is used to determine non-specific binding.

  • Equilibration: The incubation is carried out for a specific time at a defined temperature to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor (M3) Signaling Pathway

This compound, as a muscarinic antagonist, primarily interferes with the Gq-coupled signaling pathway activated by M3 receptors, which are predominant in smooth muscle. The binding of an agonist like acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. This compound competitively blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC, contributes to Ca Ca²⁺ SR->Ca Releases Ca->Contraction Initiates ACh Acetylcholine (Agonist) ACh->M3R Binds Prifinium This compound (Antagonist) Prifinium->M3R Blocks

Caption: Competitive antagonism of this compound at the M3 muscarinic receptor, inhibiting the Gq-mediated signaling cascade leading to smooth muscle contraction.

Experimental Workflow for Isolated Organ Bath Assay

The following diagram illustrates the typical workflow for conducting an isolated organ bath experiment to determine the pharmacological profile of a competitive antagonist like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (e.g., Guinea-pig ileum) Mounting Mount in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Control_CRC Generate Control Agonist CRC Equilibration->Control_CRC Washout1 Washout Control_CRC->Washout1 Dose_Ratio Calculate Dose Ratios Control_CRC->Dose_Ratio Antagonist_Incubation Incubate with This compound (Conc. 1) Washout1->Antagonist_Incubation CRC1 Generate Agonist CRC (with Antagonist) Antagonist_Incubation->CRC1 Washout2 Washout CRC1->Washout2 CRC1->Dose_Ratio Antagonist_Incubation2 Incubate with This compound (Conc. 2) Washout2->Antagonist_Incubation2 CRC2 Generate Agonist CRC (with Antagonist) Antagonist_Incubation2->CRC2 CRC2->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Determination Determine pA2 Value Schild_Plot->pA2_Determination

Caption: A typical experimental workflow for determining the pA2 value of a competitive antagonist using an isolated organ bath preparation.

Conclusion

The in vitro pharmacological profile of this compound is characterized by its competitive antagonism at muscarinic acetylcholine receptors. This action is selective, as evidenced by the lack of effect on contractions induced by direct membrane depolarization. While quantitative data on its affinity for specific muscarinic receptor subtypes are still emerging, its functional antagonism is well-established. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of this compound and other similar compounds in a research and drug development setting.

References

Prifinium Bromide: An In-Depth Technical Guide on its Effects on Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent widely recognized for its antispasmodic properties.[1][2] Its therapeutic efficacy is primarily attributed to its ability to antagonize muscarinic acetylcholine receptors, thereby mitigating smooth muscle contractions. This technical guide provides a comprehensive overview of the physiological effects of this compound on smooth muscle, detailing its mechanism of action, summarizing available pharmacological data, outlining key experimental protocols for its study, and visualizing associated cellular and experimental workflows. While specific quantitative pharmacological data such as pA2 and Ki values are not extensively available in publicly accessible literature, this guide consolidates existing qualitative, comparative, and computational data to offer a thorough understanding of its activity.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2] In smooth muscle tissues, particularly in the gastrointestinal tract and urinary bladder, parasympathetic nerve stimulation releases ACh, which binds to muscarinic receptors (primarily M2 and M3 subtypes) on smooth muscle cells.[3][4][5] This binding initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks the binding of ACh to these receptors, thereby inhibiting the downstream signaling pathways and preventing muscle contraction.[1]

Muscarinic Receptor Antagonism

This compound exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1-M5).[2] However, its therapeutic effects are most pronounced in organs rich in M2 and M3 receptors, such as the smooth muscle of the gut and bladder.[3][5][6] The M3 receptor is directly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. DAG, along with Ca2+, activates protein kinase C (PKC), which also contributes to the contractile response. By blocking the M3 receptor, this compound directly inhibits this primary pathway of ACh-induced smooth muscle contraction.

While M2 receptors are more abundant in many smooth muscle tissues, their role in contraction is more modulatory.[5] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing M2 receptors, this compound may prevent this inhibitory effect on cAMP production, although the predominant effect remains the blockade of M3-mediated contraction.

A molecular docking study has suggested a binding affinity of -8.6 kcal/mol for this compound with the M2 muscarinic receptor, indicating a strong interaction.[7]

cluster_0 Muscarinic Receptor Signaling in Smooth Muscle ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Binds Prifinium This compound Prifinium->M3 Antagonizes Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Promotes

Caption: Signaling pathway of this compound's antagonism at the M3 muscarinic receptor in smooth muscle cells.

Data Presentation

Quantitative pharmacological data for this compound, such as pA2, Ki, or IC50 values from various isolated smooth muscle preparations, are not consistently reported in the available scientific literature. However, comparative and computational data provide valuable insights into its potency.

Table 1: Comparative Potency of this compound
Tissue/PreparationMethodAgonistComparisonRelative PotencyReference
Rat Urinary Bladder (in vivo)Cystometry-AtropineAs active as Atropine[6]
Rat Urinary Bladder (in vivo)Cystometry-Oxybutynin10 times more active than Oxybutynin[6]
Rat Urinary Bladder (in vivo)Cystometry-Terodiline100 times more active than Terodiline[6]
Guinea-pig Detrusor Muscle (in vitro)Organ BathCarbacholAtropine, Oxybutynin, TerodilinePotency ratios in good agreement with in vivo findings[6]
Table 2: Computationally Determined Binding Affinity
Receptor SubtypeMethodBinding Affinity (kcal/mol)Reference
M2 Muscarinic ReceptorMolecular Docking-8.6[7]

Note: The negative value indicates a favorable binding interaction.

Experimental Protocols

The following protocols describe standard methodologies used to assess the effects of antimuscarinic agents like this compound on smooth muscle physiology.

In Vitro Organ Bath for Smooth Muscle Contraction

This protocol is used to measure the contractile or relaxant effects of a substance on isolated smooth muscle strips.

3.1.1. Tissue Preparation

  • Humanely euthanize the experimental animal (e.g., guinea pig, rat, rabbit) according to approved ethical guidelines.

  • Isolate the desired smooth muscle tissue (e.g., ileum, colon, bladder, trachea).

  • Place the tissue in a petri dish containing a physiological salt solution (PSS), such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Carefully dissect a segment of the tissue (e.g., a 2-3 cm strip of ileum).

  • Tie silk ligatures to both ends of the muscle strip.

3.1.2. Experimental Setup

  • Mount the tissue strip in an organ bath chamber containing PSS, maintained at 37°C and continuously aerated.

  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for a period of 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

3.1.3. Data Acquisition

  • Record the isometric tension of the muscle strip using a data acquisition system.

  • To assess tissue viability and obtain a maximum contraction reference, add a high concentration of a contractile agonist (e.g., 60 mM KCl or a supramaximal concentration of carbachol).

  • Wash the tissue repeatedly until the baseline tension is re-established.

  • Construct a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath.

  • To determine the effect of this compound, incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30 minutes) before constructing a second agonist concentration-response curve.

  • Repeat this process with different concentrations of this compound to assess its competitive antagonism, often visualized using a Schild plot.

cluster_workflow In Vitro Organ Bath Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Assess Viability (e.g., KCl) equilibrate->viability wash1 Wash viability->wash1 agonist_crc Construct Agonist Concentration-Response Curve (CRC) wash1->agonist_crc wash2 Wash agonist_crc->wash2 incubate Incubate with This compound wash2->incubate agonist_crc_antagonist Construct Agonist CRC in presence of This compound incubate->agonist_crc_antagonist analyze Analyze Data (e.g., Schild Plot) agonist_crc_antagonist->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro organ bath study to assess this compound's effect.
Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

3.2.1. Membrane Preparation

  • Homogenize the tissue of interest (e.g., guinea pig ileum, rat brain cortex, or cells expressing a specific muscarinic receptor subtype) in a cold buffer solution.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

3.2.2. Binding Assay

  • In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Add increasing concentrations of the unlabeled competitor ligand (this compound).

  • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of tubes.

  • Add the membrane preparation to all tubes to initiate the binding reaction.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters rapidly with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_binding_assay Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up Assay Tubes: - Radioligand - this compound (competitor) - Membranes prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Analyze Data: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Conclusion

This compound is a well-established antispasmodic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors in smooth muscle. Its primary mechanism involves the blockade of M3 receptor-mediated signaling pathways, leading to the inhibition of acetylcholine-induced contractions. While detailed quantitative data on its binding affinities and functional antagonism across various smooth muscle types are limited in the public domain, comparative studies demonstrate its high potency, comparable to that of atropine. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel antimuscarinic compounds. Future research employing these methodologies will be crucial for elucidating the precise pharmacological profile of this compound and for the development of next-generation smooth muscle relaxants.

References

The Discovery and Development of Prifinium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prifinium bromide, a quaternary ammonium antimuscarinic agent, has been utilized for its antispasmodic properties, particularly in the management of gastrointestinal disorders such as irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical development, and clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's pharmacological profile and the methodologies employed in its evaluation.

Discovery and History

This compound, chemically known as 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, emerged from research into synthetic anticholinergic compounds. The initial synthesis of this compound is attributed to Sadao Oki in a Japanese patent filed in 1965. Early pharmacological and toxicological studies were conducted in the early 1970s, establishing its profile as a potent antispasmodic agent with a mechanism of action centered on muscarinic receptor antagonism.[1] Clinical investigations throughout the 1970s and 1980s further solidified its therapeutic utility in treating conditions characterized by smooth muscle spasms, most notably irritable bowel syndrome.[2][3][4][5][6]

Synthesis of this compound

The synthesis of this compound involves the quaternization of a tertiary amine precursor. While the original patent details the specific reaction, the general principle aligns with the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide.

Experimental Protocol: Synthesis (Conceptual)

A likely synthetic route, based on the structure of this compound and general knowledge of quaternary ammonium compound synthesis, would involve the following conceptual steps:

  • Synthesis of the Pyrrolidine Intermediate: The initial step would involve the synthesis of the core pyrrolidine structure, 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine. This could be achieved through a multi-step synthesis starting from simpler precursors.

  • Quaternization: The tertiary amine of the pyrrolidine intermediate would then be reacted with an ethylating agent, such as ethyl bromide, in a suitable solvent. This reaction would introduce the second ethyl group to the nitrogen atom, forming the quaternary ammonium salt, this compound.

  • Purification: The final product would be purified through recrystallization to yield the crystalline this compound.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine Start->Step1 Step2 Quaternization with Ethyl Bromide Step1->Step2 End This compound Step2->End

Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effects primarily as a competitive antagonist of muscarinic acetylcholine receptors.[7] These receptors are pivotal in mediating the parasympathetic nervous system's control over smooth muscle contraction, particularly in the gastrointestinal tract.

By blocking the binding of acetylcholine to muscarinic receptors on smooth muscle cells, this compound inhibits the intracellular signaling cascade that leads to muscle contraction. This results in a relaxation of the smooth muscle, thereby alleviating spasms and associated pain.

Signaling_Pathway ACh ACh M_Receptor M_Receptor ACh->M_Receptor Binds to G_Protein G_Protein M_Receptor->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca_Release IP3->Ca_Release Contraction Contraction Ca_Release->Contraction Prifinium Prifinium Prifinium->M_Receptor Blocks

Signaling pathway of muscarinic receptor antagonism by this compound.

Preclinical Development

Pharmacology

Early preclinical studies focused on characterizing the pharmacological effects of this compound. These studies, primarily in animal models, demonstrated its potent antispasmodic activity on various smooth muscles, including those of the gastrointestinal and urinary tracts.

Toxicology

A key study published in 1972 by Kumada et al. detailed the toxicological and teratological profile of this compound.[1]

The acute toxicity of this compound was evaluated in mice via various routes of administration. The median lethal dose (LD50) was determined for each route.

Route of AdministrationAnimal ModelLD50 (mg/kg)
OralMale Mice330
IntravenousMale Mice11
IntraperitonealMale Mice43
SubcutaneousMale Mice30
Data from Kumada et al., 1972

Subacute and chronic toxicity studies were also conducted in rats and dogs to assess the long-term safety profile of this compound. These studies involved daily administration of the drug over extended periods and monitoring for any adverse effects on various organs and physiological parameters.

Experimental Protocol: Acute Toxicity Study (Conceptual)
  • Animal Model: Male mice were used for the study.

  • Groups: Animals were divided into several groups, each receiving a different dose of this compound. A control group received the vehicle.

  • Administration: The drug was administered via oral, intravenous, intraperitoneal, and subcutaneous routes.

  • Observation: Animals were observed for signs of toxicity and mortality over a specified period (typically 7-14 days).

  • LD50 Calculation: The LD50 value and its confidence intervals were calculated using a recognized statistical method (e.g., probit analysis).

Preclinical_Workflow cluster_pharmacology Pharmacology cluster_toxicology Toxicology InVitro In Vitro Assays (Receptor Binding) ExVivo Ex Vivo Studies (Isolated Tissues) InVivo_Pharm In Vivo Models (GI Motility) AcuteTox Acute Toxicity (LD50) SubChronicTox Sub-chronic Toxicity AcuteTox->SubChronicTox ChronicTox Chronic Toxicity SubChronicTox->ChronicTox ReproTox Reproductive Toxicology ChronicTox->ReproTox Drug_Candidate This compound Drug_Candidate->InVitro Drug_Candidate->ExVivo Drug_Candidate->InVivo_Pharm Drug_Candidate->AcuteTox

A conceptual workflow of preclinical drug development.

Clinical Development

Clinical trials conducted in the 1970s and 1980s evaluated the efficacy and safety of this compound in patients with irritable bowel syndrome and other spastic conditions of the gastrointestinal tract.

Efficacy in Irritable Bowel Syndrome

A double-blind, placebo-controlled, crossover study by Piai and Mazzacca in 1979 demonstrated the superiority of this compound over placebo in alleviating the symptoms of IBS.[4] An open-label trial in 1985 also reported significant clinical benefits.[5]

StudyYearDesignNo. of PatientsKey Findings
Piai & Mazzacca1979Double-blind, placebo-controlled, crossover18Statistically significant improvement in pain, flatulence, and bowel habits compared to placebo.
Sasaki et al.1985Open-label4070% of patients experienced beneficial effects.
Results of this compound therapy in irritable bowel syndrome1985Open clinical trial21Marked or moderate improvement in symptoms such as diarrhea and constipation was seen in 43% after two weeks and 86% after four weeks.[3]
Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most common side effects were those typical of anticholinergic drugs, such as dry mouth and blurred vision, and were generally mild and transient.

Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial (Conceptual)
  • Patient Population: Patients diagnosed with Irritable Bowel Syndrome based on established criteria (e.g., Manning or Rome criteria).

  • Study Design: A randomized, double-blind, two-period crossover design.

  • Treatment: Patients would be randomly assigned to receive either this compound or a matching placebo for a defined period (e.g., 4-6 weeks). After a washout period, they would then "cross over" to the other treatment.

  • Efficacy Assessment: Symptom scores for abdominal pain, bloating, and altered bowel habits would be recorded by patients in a daily diary.

  • Safety Assessment: Adverse events would be monitored and recorded throughout the study.

  • Statistical Analysis: A crossover analysis would be performed to compare the efficacy and safety of this compound with placebo.

Conclusion

This compound has a well-documented history of development, from its initial synthesis to its establishment as a therapeutic agent for gastrointestinal smooth muscle spasms. Its mechanism of action as a muscarinic receptor antagonist is well-understood, and its preclinical and clinical data support its efficacy and safety in the treatment of irritable bowel syndrome. This technical guide provides a foundational understanding of the key developmental milestones and scientific investigations that have characterized the journey of this compound from a novel chemical entity to a clinical therapeutic.

References

Prifinium Bromide: A Technical Guide on its Antispasmodic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent with significant antispasmodic properties.[1][2] It is primarily utilized in the management of conditions characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS).[1][3] Its therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors, leading to the relaxation of gastrointestinal smooth muscle, a reduction in the frequency and intensity of peristaltic waves, and a decrease in gastrointestinal secretions.[4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy, with a focus on the quantitative data and experimental methodologies relevant to researchers in the field.

Mechanism of Action

This compound exerts its antispasmodic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1][4] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[4] By blocking this interaction, this compound effectively inhibits acetylcholine-induced muscle contractions.[4] The drug exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5), although its primary therapeutic benefits are observed in the gastrointestinal tract.[4] This antagonism leads to a reduction in smooth muscle tone and motility, thereby alleviating the pain and discomfort associated with spasms.[2] Additionally, its mild anticholinergic activity contributes to a reduction in gastrointestinal secretions, which can be beneficial in certain conditions.[4]

Signaling Pathway

The binding of acetylcholine to muscarinic receptors (primarily M3 receptors on smooth muscle cells) activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates Prifinium This compound Prifinium->M3R Blocks PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Signaling pathway of muscarinic M3 receptor activation and its inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male volunteers.[5] As a quaternary ammonium compound, its oral bioavailability is low.[5]

Quantitative Pharmacokinetic Data
ParameterOral Administration (60 mg)Intravenous Administration (7.5 mg)
Maximum Serum Concentration (Cmax) 6.76 - 14.3 ng/mLNot Applicable
Time to Cmax (Tmax) 2 - 3 hoursNot Applicable
Elimination Half-Life (t½) 2.18 hours2.13 hours
Oral Bioavailability 3.4%Not Applicable
Volume of Distribution (Vd) Not Applicable~190% of body weight
Total Serum Clearance Not Applicable12.5 mL/(min·kg)
Renal Clearance Not Applicable5.80 mL/(min·kg)

Data from a study in six healthy male volunteers.[5]

This compound is primarily metabolized in the liver and excreted via the kidneys.[4]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of Irritable Bowel Syndrome (IBS).

Summary of Clinical Trial Results in IBS
StudyNumber of PatientsDosageDurationKey Findings
Piai G, et al. (1979)40Not specified4 weeksBeneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15%.[6]
Sasaki D, et al. (1985)2190 mg/day4 weeksMarked or moderate improvement in 43% after 2 weeks and 86% after 4 weeks.[7]

Experimental Protocols

Conceptual Experimental Workflow: Isolated Tissue Bath Assay

This in vitro method is used to assess the contractile or relaxant effects of a drug on smooth muscle tissue.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Smooth Muscle (e.g., guinea pig ileum) Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Agonist Add Agonist (e.g., Acetylcholine) to induce contraction Equilibrate->Agonist Wash Wash Tissue Agonist->Wash Record Record Contractile Force Agonist->Record Prifinium Add this compound (at varying concentrations) Wash->Prifinium Agonist2 Re-add Agonist Prifinium->Agonist2 Agonist2->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate pA2 / IC50 Plot->Calculate

Caption: Conceptual workflow for an isolated tissue bath experiment to evaluate this compound's antispasmodic activity.

Methodology Outline:

  • Tissue Preparation: A segment of smooth muscle (e.g., from the guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist-Induced Contraction: A contractile agent such as acetylcholine or carbachol is added to the bath to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of this compound for a set period.

  • Competitive Antagonism: The agonist is re-introduced in the presence of this compound, and the contractile response is measured.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as the IC50 (the concentration of antagonist that inhibits 50% of the maximal agonist response) or the pA2 (a measure of the affinity of a competitive antagonist) are calculated.

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are characteristic of anticholinergic drugs and include dry mouth, blurred vision, and constipation.[4] In rare instances, more severe reactions such as urinary retention or tachycardia may occur.[4] Caution is advised in patients with prostatic hypertrophy, hyperthyroidism, congestive heart failure, arrhythmia, and ulcerative colitis.[8] It is contraindicated in patients with glaucoma, severe heart disease, and paralytic ileus.[8] The effects of this compound can be potentiated by tricyclic antidepressants, phenothiazines, and MAOIs.[8]

Conclusion and Future Directions

This compound is an effective antispasmodic agent with a well-defined mechanism of action centered on muscarinic receptor antagonism. Its clinical utility in IBS is supported by clinical data. However, for a more in-depth understanding of its pharmacological profile, further research is warranted. Specifically, studies detailing its binding affinities for the different muscarinic receptor subtypes (M1-M5) would provide valuable insights into its selectivity and potential for targeted therapies. Furthermore, detailed dose-response studies in various preclinical models and comprehensive pharmacokinetic data in diverse patient populations would enhance its clinical application. The development and publication of detailed experimental protocols would be invaluable for facilitating further research and comparative studies in the field of gastrointestinal motility disorders.

References

Methodological & Application

Prifinium Bromide: Application Notes and Protocols for Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium Bromide is a quaternary ammonium antimuscarinic agent that functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][3] This action inhibits the binding of acetylcholine, a neurotransmitter responsible for smooth muscle contraction, thereby leading to muscle relaxation.[1][3] Due to its antispasmodic properties, this compound is primarily utilized in the treatment of conditions involving smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[1][2] As a quaternary ammonium compound, it is less lipid-soluble and thus has reduced ability to cross the blood-brain barrier, minimizing central nervous system side effects.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors on smooth muscle cells.[1][3] Acetylcholine released from parasympathetic nerve endings normally binds to these receptors, initiating a signaling cascade that results in smooth muscle contraction. By occupying these receptors without activating them, this compound prevents acetylcholine from binding and initiating this contractile signal, resulting in smooth muscle relaxation and an antispasmodic effect.

cluster_0 Normal Smooth Muscle Contraction cluster_1 Action of this compound ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to G_Protein G-protein Activation M_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Prifinium This compound M_Receptor_Blocked Muscarinic Receptor Prifinium->M_Receptor_Blocked Competitively Blocks No_Binding ACh Binding Blocked Relaxation Smooth Muscle Relaxation ACh_nb Acetylcholine (ACh) ACh_nb->M_Receptor_Blocked

Signaling Pathway of this compound

Quantitative Pharmacological Data

DrugPotency Comparison (Inhibition of Carbachol-Induced Contractions)
This compound As active as Atropine
10 times more active than Oxybutynin
100 times more active than Terodiline
Data from in vitro studies on isolated guinea-pig detrusor muscle.[1]

Experimental Protocol: In Vitro Analysis of this compound on Guinea Pig Ileum

This protocol outlines a classic organ bath experiment to determine the inhibitory effect of this compound on acetylcholine-induced smooth muscle contractions using an isolated segment of guinea pig ileum.

Materials and Reagents
  • Animal: Male Dunkin-Hartley guinea pig (250-350 g), starved for 24 hours with free access to water.

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6). The solution should be freshly prepared and maintained at 37°C, bubbled with carbogen (95% O2, 5% CO2).

  • Agonist: Acetylcholine (ACh) chloride stock solution (e.g., 1 mg/mL in distilled water with 0.01% tartaric acid to prevent hydrolysis), with serial dilutions prepared in PSS.

  • Antagonist: this compound stock solution (e.g., 1 mg/mL in distilled water), with serial dilutions prepared in PSS.

  • Equipment:

    • Isolated organ bath system with a jacketed tissue chamber (10-20 mL volume)

    • Thermostatically controlled water circulator

    • Carbogen gas supply

    • Isometric force transducer

    • Data acquisition system (e.g., PowerLab)

    • Dissection tools (scissors, forceps)

    • Surgical thread

Experimental Workflow

A Tissue Preparation: Isolate a 2-3 cm segment of the terminal ileum from a humanely euthanized guinea pig. B Mounting: Suspend the ileum segment in the organ bath containing Tyrode's solution at 37°C, bubbled with carbogen. A->B C Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of ~1g. Wash with fresh PSS every 15 minutes. B->C D Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M). C->D E Washout: Wash the tissue repeatedly with fresh PSS until the baseline is re-established. D->E F Antagonist Incubation: Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes). E->F G Agonist Concentration-Response Curve (with Antagonist): Repeat the acetylcholine cumulative concentration-response curve in the presence of this compound. F->G H Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. Calculate the EC50 shift and potentially a pA2 value if multiple antagonist concentrations are tested. G->H

Experimental Workflow for this compound
Detailed Procedure

  • Tissue Preparation: Humanely euthanize the guinea pig. Open the abdominal cavity and isolate a segment of the terminal ileum. Place the tissue in a petri dish containing cold, oxygenated Tyrode's solution. Gently flush the lumen to remove contents and cut into 2-3 cm segments.

  • Mounting: Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath and the other end to an isometric force transducer. The tissue should be submerged in the Tyrode's solution.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram. During this period, replace the PSS in the bath every 15 minutes.

  • Control Acetylcholine Concentration-Response Curve:

    • Record a stable baseline tension.

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by a factor of 10 at each step (e.g., starting from 10⁻⁹ M).

    • Allow the contraction to reach a plateau before adding the next concentration.

    • Continue until a maximal contraction is achieved or the response plateaus.

  • Washout: After obtaining the maximal response, wash the tissue with fresh, pre-warmed Tyrode's solution every 5-10 minutes until the baseline tension is restored. This may require 3-5 washes.

  • This compound Incubation:

    • Once a stable baseline is re-established, add a specific concentration of this compound to the bath.

    • Allow the tissue to incubate with the antagonist for 20-30 minutes.

  • Acetylcholine Concentration-Response Curve in the Presence of this compound:

    • Without washing out the this compound, repeat the cumulative acetylcholine concentration-response curve as described in step 4. A rightward shift in the curve is expected, indicating competitive antagonism.

  • (Optional) Determination of pA2: To determine the pA2 value, which is a measure of the affinity of a competitive antagonist, repeat steps 5-7 with at least two other concentrations of this compound.

  • Data Analysis:

    • Measure the peak contraction at each acetylcholine concentration for both the control and this compound-treated curves.

    • Plot the concentration of acetylcholine (on a log scale) against the response (as a percentage of the maximal control response).

    • Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.

    • The degree of rightward shift of the concentration-response curve in the presence of this compound indicates its potency as an antagonist.

    • If multiple concentrations of this compound were used, a Schild plot can be constructed to determine the pA2 value.

Conclusion

This compound is a potent antimuscarinic agent with a clear mechanism of action on smooth muscle. The provided protocols and data offer a framework for researchers to investigate its pharmacological properties in a laboratory setting. Further studies to determine specific pA2 or IC50 values across various smooth muscle tissues would be beneficial for a more comprehensive understanding of its profile.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Prifinium Bromide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prifinium bromide is an anticholinergic agent utilized for its antimuscarinic properties in treating various gastrointestinal disorders.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides a detailed application note and protocol for the simple, rapid, and accurate spectrophotometric determination of this compound in tablet dosage forms. The described method is based on the ultraviolet (UV) absorbance of the drug and has been validated for its linearity, accuracy, and precision.[1]

Quantitative Data Summary

The following tables summarize the key validation parameters for the spectrophotometric method of this compound analysis.

Table 1: Method Precision [1]

ParameterNumber of ReplicatesMean Assay (%)Standard DeviationRelative Standard Deviation (%)
System Precision10100.20.580.58
Method Precision699.80.750.75
Intermediate Precision (Day 1 vs. Day 2)6 per day99.8 vs. 100.50.75 vs. 0.650.75 vs. 0.65

Table 2: Linearity [1]

ParameterValue
Concentration Range0.149074 – 0.447222 mg/mL
Regression EquationAbsorbance = 1.779 x Concentration (mg/mL) - 0.00957
Correlation Coefficient (R²)0.9998

Table 3: Accuracy (Recovery) [1]

Spiked Concentration (mg/mL)Recovered Concentration (mg/mL)Recovery (%)
0.150.14898.7
0.300.29999.7
0.450.452100.4

Experimental Protocols

This section details the methodologies for the spectrophotometric analysis of this compound in pharmaceutical tablets.

1. Materials and Reagents:

  • Pharmaceutical grade this compound (purity 98.9%)[1]

  • Riabal® tablets (labeled to contain 30 mg this compound per tablet)[1]

  • Methanol (analytical grade)

  • Other chemicals of analytical grade

2. Apparatus:

  • Shimadzu ultraviolet-visible spectrophotometer[1]

  • Matched 1-cm quartz cells[1]

  • Volumetric flasks (100 mL)

  • Analytical balance

3. Standard Solution Preparation (0.3 mg/mL):

  • Accurately weigh approximately 30 mg of pure this compound.

  • Transfer the weighed drug into a 100 mL volumetric flask.

  • Dissolve the drug in a suitable solvent (e.g., methanol) and dilute to the mark with the same solvent.[1]

4. Sample Solution Preparation (0.3 mg/mL):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 30 mg of this compound.

  • Transfer the powder into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the same solvent used for the standard solution.[1]

5. Placebo Solution Preparation:

  • Accurately weigh an amount of the placebo (excipients without the active pharmaceutical ingredient) equivalent to the average weight of the tablet excipients.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the same solvent.[1]

6. Spectrophotometric Analysis:

  • Set the spectrophotometer to scan the UV spectrum.

  • Determine the wavelength of maximum absorbance (λmax) for this compound. The reported λmax is 230 nm.[1]

  • Measure the absorbance of the standard and sample solutions at 230 nm against a solvent blank.

  • Calculate the concentration of this compound in the sample solution using the absorbance values and the concentration of the standard solution.

7. Method Validation Protocols:

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 100%, and 150% of the target concentration). Analyze each concentration in triplicate and perform a linear regression analysis of the average absorbance readings versus the concentrations.[1]

  • Precision:

    • System Precision: Analyze a single homogeneous sample ten times to determine the degree of agreement between the results.[1]

    • Method Precision: Prepare and analyze six separate sample preparations to evaluate the precision of the assay.[1]

    • Intermediate Precision (Ruggedness): Have two different analysts perform the assay on different days using different instruments to assess the method's ruggedness.[1]

  • Accuracy (Recovery): Spike a placebo preparation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze the spiked samples and calculate the percentage recovery.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis start Start weigh_standard Accurately weigh This compound Standard start->weigh_standard weigh_tablets Weigh and powder 20 tablets start->weigh_tablets dissolve_standard Dissolve in solvent and dilute to 100 mL weigh_standard->dissolve_standard standard_solution Standard Solution (0.3 mg/mL) dissolve_standard->standard_solution set_wavelength Set Spectrophotometer λmax = 230 nm standard_solution->set_wavelength weigh_powder Weigh powder equivalent to 30 mg this compound weigh_tablets->weigh_powder dissolve_sample Dissolve in solvent and dilute to 100 mL weigh_powder->dissolve_sample sample_solution Sample Solution (0.3 mg/mL) dissolve_sample->sample_solution sample_solution->set_wavelength measure_absorbance Measure Absorbance of Standard and Sample Solutions set_wavelength->measure_absorbance calculate Calculate Concentration of this compound measure_absorbance->calculate end_point End calculate->end_point

Caption: Experimental workflow for spectrophotometric analysis of this compound.

References

Application of Prifinium Bromide in Gastroenterology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[1] It is primarily utilized in the treatment of conditions characterized by smooth muscle spasms within the gastrointestinal (GI) tract, most notably Irritable Bowel Syndrome (IBS).[1][2] Its mechanism of action centers on the antagonism of muscarinic acetylcholine receptors, which play a crucial role in regulating gastrointestinal motility and secretion.[1] By blocking these receptors, this compound effectively reduces the frequency and intensity of peristaltic waves, alleviating symptoms of pain and discomfort associated with hyperactive gut motility.[1] These application notes provide detailed protocols for key experiments in gastroenterology research involving this compound, alongside relevant quantitative data and visualizations of its mechanism of action.

Mechanism of Action

This compound functions as a non-selective muscarinic receptor antagonist, blocking the binding of acetylcholine to these receptors on the surface of gastrointestinal smooth muscle cells.[1] In the GI tract, the M2 and M3 muscarinic receptor subtypes are predominant, with a typical ratio of approximately 80% M2 to 20% M3.[3] While both are involved, the M3 receptor is primarily responsible for initiating smooth muscle contraction.[3][4]

Activation of the M3 receptor by acetylcholine, a neurotransmitter of the parasympathetic nervous system, triggers a signaling cascade through its coupling with Gq/11 G-proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK).[4] MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[4]

The M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4] Reduced cAMP levels can contribute to contraction by diminishing the activity of protein kinase A (PKA), which normally promotes relaxation. This compound, by blocking both M2 and M3 receptors, effectively inhibits these contractile signaling pathways.

Caption: Simplified signaling pathway of this compound's antagonism of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data related to the efficacy of this compound and similar antispasmodic agents in gastroenterology research.

Table 1: In Vitro and In Vivo Potency of this compound Compared to Other Anticholinergics

DrugIn Vitro Anticholinergic Effect (Carbachol-induced contractions in isolated guinea-pig detrusor muscle)In Vivo Inhibition of Rat Bladder Contractions (40% Inhibitory Dose)
This compound PotentAs active as Atropine
AtropinePotentAs active as this compound
OxybutyninLess potent than this compound and Atropine10 times less active than this compound
TerodilineLeast potent100 times less active than this compound
Data synthesized from a study by Terai et al.[5]

Table 2: Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)

StudyNumber of PatientsTreatment DurationDosageKey Findings
Piai G, et al. (1979)186 weeks (crossover)90 mg/dayStatistically significant improvement in pain, flatulence, and constipation/diarrhea compared to placebo.[6]
Anonymous (1985)404 weeksNot specified70% of patients judged the treatment as beneficial, 15% as slightly beneficial, and 15% as not beneficial.[4]
Anonymous (1985)214 weeks90 mg/day43% showed marked or moderate improvement at 2 weeks, and 86% at 4 weeks.[7]
Magalini M, Monica F (1995)30Single dose (IV)Not specified66.7% of patients achieved complete pyloric relaxation compared to 26.7% in the control group (hyoscine N-butylbromide).[8]

Experimental Protocols

In Vitro Assessment of this compound's Antispasmodic Effect on Isolated Intestinal Smooth Muscle

This protocol outlines a method to determine the inhibitory effect of this compound on acetylcholine-induced contractions of isolated intestinal smooth muscle strips.

cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimental Procedure a Euthanize rodent and isolate a segment of the small intestine (e.g., ileum). b Place tissue in Krebs-Henseleit solution and gently remove mesenteric tissue. a->b c Cut longitudinal or circular muscle strips (approx. 10 mm x 2 mm). b->c d Mount muscle strip in an organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2). e Connect one end to a fixed hook and the other to an isometric force transducer. d->e f Apply an initial tension (e.g., 1g) and allow to equilibrate for 60 min. e->f g Induce contraction with a submaximal concentration of acetylcholine (ACh). h After washout and return to baseline, incubate with varying concentrations of This compound for 20 min. g->h i Re-challenge with the same concentration of ACh and record the contractile response. h->i j Analyze data to determine the inhibitory concentration (e.g., IC50). i->j

Caption: Experimental workflow for the in vitro assessment of this compound's antispasmodic activity.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution

  • Acetylcholine (ACh) stock solution

  • Organ bath system with isometric force transducers and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Animal model (e.g., rat or guinea pig)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Isolate a segment of the distal ileum and place it in chilled, oxygenated Krebs-Henseleit solution.

    • Carefully remove the mesenteric attachment and luminal contents.

    • Prepare longitudinal or circular smooth muscle strips (approximately 10 mm in length and 2 mm in width).

  • Organ Bath Setup:

    • Mount the muscle strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the strip to a fixed support and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Protocol:

    • Obtain a reference contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath.

    • Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.

    • Incubate the tissue with a specific concentration of this compound for 20 minutes.

    • Re-administer the same concentration of acetylcholine and record the contractile response.

    • Repeat this procedure with a range of this compound concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the amplitude of the acetylcholine-induced contractions in the absence and presence of different concentrations of this compound.

    • Express the contractile response in the presence of this compound as a percentage of the control response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal acetylcholine-induced contraction).

In Vivo Evaluation of this compound on Gastrointestinal Transit in a Rodent Model

This protocol describes a method to assess the effect of this compound on whole-gut transit time in mice using a non-absorbable colored marker.

cluster_0 Animal Preparation cluster_1 Dosing and Marker Administration cluster_2 Measurement and Analysis a House mice individually and acclimate for 1 week. b Fast mice for 12-18 hours before the experiment with free access to water. a->b c Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.). d After a set pre-treatment time (e.g., 30 min), administer a non-absorbable marker (e.g., 5% charcoal meal in 10% gum arabic) orally. c->d e After a specific time (e.g., 20-30 min), euthanize the mice. f Excise the entire small intestine from the pyloric sphincter to the cecum. e->f g Measure the total length of the small intestine and the distance traveled by the charcoal meal. f->g h Calculate the percentage of gastrointestinal transit. g->h

References

Application Notes and Protocols for Studying Gastrointestinal Motility Using Prifinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium Bromide is a quaternary ammonium antimuscarinic agent utilized in pharmacological research and clinical practice for its antispasmodic properties.[1] It is particularly effective in modulating gastrointestinal (GI) motility, making it a valuable tool for investigating the physiological and pathophysiological mechanisms underlying gut movement. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of GI motility, intended to assist researchers in the fields of gastroenterology, pharmacology, and drug development.

Mechanism of Action

This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] In the gastrointestinal tract, acetylcholine (ACh) is a key neurotransmitter released by parasympathetic nerves, which binds to muscarinic receptors on smooth muscle cells to induce contraction and promote motility. This compound blocks these receptors, thereby inhibiting ACh-induced smooth muscle contraction and reducing the frequency and amplitude of peristaltic waves.[2] While it exhibits a broad spectrum of antagonism across muscarinic receptor subtypes, its therapeutic effects are most prominent on the M3 receptors, which are abundant in the GI smooth muscle and are the primary mediators of smooth muscle contraction.[3][4]

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post GI Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers release ACh ACh ACh_Vesicle->ACh M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Prifinium This compound Prifinium->M3R Blocks

Caption: Signaling pathway of this compound's antagonism at the M3 muscarinic receptor.

Experimental Protocols

In Vitro Studies: Isolated Guinea Pig Ileum Preparation

This protocol details the use of an isolated guinea pig ileum preparation in an organ bath to assess the antispasmodic effects of this compound.

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine (ACh) or Carbachol stock solution

  • This compound stock solution

  • Organ bath system with isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize guinea pig and isolate ileum B Clean ileum and cut 2-3 cm segments A->B C Mount ileum segment in organ bath with Tyrode's solution B->C D Aerate with Carbogen and maintain at 37°C C->D E Apply 1g of tension and equilibrate for 30-60 min D->E F Record baseline spontaneous contractions E->F G Induce contractions with ACh or Carbachol (cumulative doses) F->G H Wash tissue and re-equilibrate G->H I Incubate with this compound (various concentrations) H->I J Repeat ACh/Carbachol dose-response curve I->J K Measure amplitude of contractions J->K L Construct dose-response curves K->L M Calculate IC50 and/or pA2 values L->M

Caption: Workflow for in vitro analysis of this compound on isolated guinea pig ileum.

  • Tissue Preparation: Humanely euthanize a guinea pig and excise a portion of the terminal ileum. Place the tissue in cold, aerated Tyrode's solution. Gently clean the mesentery and cut segments of 2-3 cm in length.

  • Organ Bath Setup: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with Carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous contractions.

    • To induce contractions, add cumulative concentrations of a cholinergic agonist like acetylcholine (ACh) or carbachol to the organ bath.

    • After obtaining a full dose-response curve, wash the tissue and allow it to return to baseline.

    • Introduce a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

    • In the presence of this compound, repeat the cumulative addition of the cholinergic agonist.

    • This procedure can be repeated with different concentrations of this compound to determine its inhibitory potency.

  • Data Analysis: Measure the amplitude of contractions in response to the agonist in the absence and presence of this compound. Construct dose-response curves and calculate the IC50 (concentration of this compound causing 50% inhibition of the maximal agonist-induced contraction) and/or the pA2 value to quantify the antagonist's potency.

ParameterAgonistTissueValueReference
Inhibitory Effect CarbacholGuinea Pig Detrusor MuscleThis compound is as active as atropine in inhibiting contractions.[2]
pA2 Value (Atropine) CarbacholHuman Colon (Circular Muscle)8.72 ± 0.28[5]
pA2 Value (Atropine) CarbacholHuman Colon (Longitudinal Muscle)8.60 ± 0.08[5]
In Vivo Studies: Charcoal Meal Transit Assay in Mice

This protocol describes the use of a charcoal meal transit assay in mice to evaluate the inhibitory effect of this compound on gastrointestinal transit.

  • Male Swiss albino mice (20-25 g)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • This compound solution for administration (e.g., oral gavage or intraperitoneal injection)

  • Vehicle control (e.g., saline)

  • Surgical tools for dissection

cluster_prep Animal Preparation cluster_admin Drug and Marker Administration cluster_dissect Dissection and Measurement cluster_analysis Data Analysis A Fast mice for 18-24 hours (with access to water) B Group animals (Control vs. Prifinium) A->B C Administer this compound or vehicle to respective groups B->C D Wait for 30 minutes C->D E Administer charcoal meal (e.g., 0.2 mL per mouse) D->E F Wait for 20-30 minutes E->F G Euthanize mice and expose abdominal cavity F->G H Excise the small intestine from pylorus to cecum G->H I Measure total length of the small intestine H->I J Measure the distance traveled by the charcoal meal I->J K Calculate the percentage of intestinal transit for each mouse J->K L Compare transit between control and treated groups K->L

Caption: Workflow for in vivo analysis of this compound using the charcoal meal transit assay.

  • Animal Preparation: Fast male Swiss albino mice for 18-24 hours with free access to water. Randomly assign the animals to control and treatment groups.

  • Drug Administration: Administer this compound at the desired dose(s) to the treatment groups via an appropriate route (e.g., oral gavage or intraperitoneal injection). Administer the vehicle to the control group.

  • Charcoal Meal Administration: After a 30-minute pre-treatment period, administer the charcoal meal (e.g., 0.2 mL per mouse) to all animals by oral gavage.

  • Measurement of Intestinal Transit: After a set time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice. Expose the abdominal cavity and carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Lay the intestine flat without stretching and measure its total length. Also, measure the distance traveled by the charcoal front from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100. Compare the mean percentage of intestinal transit between the control and this compound-treated groups. A significant decrease in the percentage of transit in the treated group indicates an inhibitory effect on GI motility.

TreatmentDoseAnimal ModelEffect on GI MotilityReference
This compound 90 mg/day (human dose)Human (IBS patients)Improved symptoms of abnormal bowel movements.[6]
This compound 90 mg/day (human dose)Human (IBS patients)Judged beneficial in 70% of patients.[7]
Atropine (Anticholinergic) -RatDelays gastric emptying.[8]

Note: Specific preclinical dosage and quantitative outcomes for this compound in the charcoal meal assay were not identified in the searched literature. The provided human clinical data demonstrates its efficacy in modulating bowel function. Studies with other anticholinergics like atropine confirm the expected inhibitory effect on GI transit in animal models.[8]

Conclusion

This compound is a potent antimuscarinic agent that serves as an excellent tool for studying the cholinergic regulation of gastrointestinal motility. The protocols outlined above for both in vitro and in vivo studies provide a framework for researchers to investigate its effects on smooth muscle contractility and intestinal transit. Further studies could explore its selectivity for different muscarinic receptor subtypes in various segments of the GI tract and its potential in novel drug development for motility disorders.

References

Prifinium Bromide: A Versatile Antimuscarinic Tool for Elucidating Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its ability to block the action of acetylcholine at these receptors makes it a valuable tool for studying the physiological and pathological roles of cholinergic signaling in various systems, particularly in the gastrointestinal and urinary tracts.[1][3] These application notes provide an overview of this compound's mechanism of action, quantitative data on its receptor interactions, and detailed protocols for its use in key experimental paradigms to investigate cholinergic pathways.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide array of physiological functions. By antagonizing these receptors, this compound inhibits downstream signaling cascades, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[2] Its primary therapeutic application is in the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[4][5]

The general mechanism of cholinergic signaling and its antagonism by this compound is depicted below.

ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to G_protein G-protein activation mAChR->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction Prifinium This compound Prifinium->mAChR Blocks

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Data Presentation

While comprehensive binding affinity data for this compound across all muscarinic receptor subtypes is not extensively published in a single source, available information indicates it is a broad-spectrum antagonist. One study examining 32 different muscarinic ligands found that this compound displayed the highest affinity for the M4 subtype, although the selectivity was less than 10-fold compared to other subtypes.[6]

For a more quantitative measure of its functional antagonism, the pA2 value is often determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 1: Antagonist Potency of this compound and Reference Compounds

AntagonistReceptor TargetPreparationpA2 / Kᵢ ValueReference
This compound Muscarinic (M4)Recombinant human receptors (Sf9 cells)Highest affinity among 32 ligands (specific Kᵢ not stated)[6]
AtropineNon-selective MuscarinicGuinea-pig ileumpA2: 8.9 - 9.2[7]
PirenzepineM1 selectiveGuinea-pig ileumpA2: 6.8[7]
MethoctramineM2 selectiveGuinea-pig ileumpA2: 7.4[8]
4-DAMPM3 selectiveGuinea-pig ileumpA2: 8.8[8]

Note: This table is intended for comparative purposes. The affinity of this compound can be further quantified using the protocols outlined below.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the effects of this compound on cholinergic pathways.

Isolated Tissue Bath Assay for Functional Antagonism (Schild Analysis)

This in vitro method is used to determine the potency (pA2 value) of this compound as a competitive antagonist at muscarinic receptors in smooth muscle tissue, such as the guinea pig ileum.

Experimental Workflow:

start Start tissue_prep Isolate Guinea Pig Ileum start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath equilibration Equilibrate Tissue organ_bath->equilibration control_crc Generate Control Agonist (Carbachol) CRC equilibration->control_crc washout1 Washout control_crc->washout1 prifinium_incubation Incubate with this compound washout1->prifinium_incubation agonist_crc_prifinium Generate Agonist CRC in presence of Prifinium prifinium_incubation->agonist_crc_prifinium washout2 Washout agonist_crc_prifinium->washout2 repeat_prifinium Repeat with different Prifinium concentrations washout2->repeat_prifinium schild_analysis Perform Schild Analysis repeat_prifinium->schild_analysis end End schild_analysis->end

Caption: Workflow for determining the pA2 value of this compound using a Schild analysis.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

    • Gently clean the ileal segment of mesenteric attachments and luminal contents.

    • Cut the ileum into segments of approximately 2-3 cm.

  • Organ Bath Setup:

    • Mount the ileal segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Control Agonist Concentration-Response Curve (CRC):

      • Generate a cumulative concentration-response curve for a muscarinic agonist, such as carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).

      • Add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved.

      • Wash the tissue extensively until the baseline tension is restored.

    • Antagonist Incubation:

      • Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.

    • Agonist CRC in the Presence of Antagonist:

      • In the continued presence of this compound, repeat the cumulative agonist CRC.

    • Repeat with Different Antagonist Concentrations:

      • After thorough washing and re-equilibration, repeat the antagonist incubation and agonist CRC with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression line of this plot provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[9][10]

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This protocol assesses the effect of this compound on intestinal transit in rats, providing an in vivo measure of its anticholinergic activity.[4][11]

Methodology:

  • Animal Preparation:

    • Use adult male Wistar rats (200-250 g).

    • Fast the rats for 18-24 hours prior to the experiment, with free access to water.[12]

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

    • A typical dose range for i.p. administration might be 1-10 mg/kg.

  • Charcoal Meal Administration:

    • 30 minutes after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (1 ml per rat).[13]

  • Tissue Collection and Measurement:

    • 30 minutes after the charcoal meal administration, humanely euthanize the rats.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean percentage of intestinal transit between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Electrophysiological Recording from Myenteric Neurons

This protocol allows for the investigation of the effects of this compound on the electrical properties of neurons in the myenteric plexus, the primary neural network controlling gut motility.[2][14]

Methodology:

  • Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP):

    • Isolate a segment of the small intestine (e.g., duodenum or ileum) from a mouse or guinea pig.

    • Carefully remove the mucosa, submucosa, and circular muscle layers to expose the myenteric plexus attached to the longitudinal muscle.[1]

  • Enzymatic Digestion:

    • Briefly incubate the LMMP preparation in a physiological salt solution containing a protease (e.g., collagenase and dispase) to facilitate access to the neurons.[14]

  • Patch-Clamp Recording:

    • Transfer the LMMP preparation to a recording chamber on the stage of an upright microscope.

    • Continuously perfuse with oxygenated physiological salt solution at 32-35°C.

    • Visualize individual myenteric neurons using differential interference contrast (DIC) optics.

    • Perform whole-cell patch-clamp recordings from selected neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate intracellular solution.

    • Record membrane potential and ion currents in response to cholinergic agonists (e.g., acetylcholine or carbachol) applied via bath perfusion or a puffer pipette, both in the absence and presence of this compound.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude and kinetics of agonist-evoked currents before and after the application of this compound.

Calcium Imaging of Cholinergic Signaling in Cultured Smooth Muscle Cells

This technique allows for the visualization of intracellular calcium dynamics in response to cholinergic stimulation and its modulation by this compound.[15][16]

Methodology:

  • Cell Culture:

    • Isolate smooth muscle cells from the desired tissue (e.g., intestine or bladder) and culture them on glass coverslips.

  • Calcium Indicator Loading:

    • Incubate the cultured smooth muscle cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature.[5]

  • Fluorescence Microscopy:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Perfuse the cells with a physiological salt solution.

  • Experimental Procedure:

    • Establish a stable baseline fluorescence recording.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the change in intracellular calcium concentration.

    • Wash out the agonist and allow the cells to return to baseline.

    • Perfuse the cells with this compound for a defined period.

    • In the continued presence of this compound, re-stimulate the cells with the same concentration of the agonist and record the calcium response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or the ratio of fluorescence at different excitation wavelengths for ratiometric dyes like Fura-2) to represent the change in intracellular calcium concentration.

    • Compare the amplitude and kinetics of the agonist-induced calcium transients in the absence and presence of this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of cholinergic pathways. Its antagonist activity at muscarinic receptors allows for the elucidation of the roles of these receptors in a variety of physiological processes. The protocols provided herein offer a framework for researchers to quantitatively assess the functional antagonism of this compound and to explore its effects on cholinergic signaling at the tissue, cellular, and subcellular levels. These methods can be adapted to study cholinergic mechanisms in different tissues and disease models, contributing to a deeper understanding of the cholinergic system and the development of novel therapeutics.

References

Application Notes: Investigating the Anti-Cancer Potential of Prifinium Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prifinium Bromide is a quaternary ammonium compound traditionally recognized for its role as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Its primary clinical application is as an antispasmodic agent to relieve muscle spasms, particularly in the gastrointestinal tract.[1][4][5] By blocking acetylcholine binding to muscarinic receptors, it inhibits smooth muscle contractions.[1] Emerging research into related compounds, such as other pyridinium derivatives and STAT3 inhibitors, suggests that this compound may possess untapped potential as an anti-cancer agent, making it a compound of interest for drug repositioning studies in oncology.[6][7]

These application notes provide a framework for researchers to investigate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines using standard cell-based assays. The protocols outlined below focus on assessing cell viability, induction of apoptosis, and impact on key signaling pathways implicated in cancer progression, such as the STAT3 pathway.[8][9]

Key Applications

  • Screening for cytotoxic effects against panels of cancer cell lines (e.g., esophageal, cholangiocarcinoma, breast, lung).

  • Determining the half-maximal inhibitory concentration (IC50) to quantify drug potency.[10]

  • Investigating the mechanism of cell death (apoptosis vs. necrosis).[11][12]

  • Analyzing the inhibition of critical cancer-related signaling pathways, such as JAK/STAT.[13]

Data Presentation: Cytotoxicity of Related Compounds

The following table summarizes example IC50 values for compounds structurally related to this compound against various cancer cell lines. This data, derived from existing literature, serves as a reference for expected potency and aids in designing dose-response experiments for this compound.[6][14]

Compound ClassCompound NameCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Dimeric Pyridinium BromideCompound 4A549Lung Carcinoma7211.25 ± 0.01[6]
Dimeric Pyridinium BromideCompound 2MDA-MB-231Breast Adenocarcinoma7228.35 ± 0.03[6]
Butylpyridinium Bromide[Bpy]BrHeLaCervical CancerN/A333.27[14]
Butylpyridinium Bromide[Bpy]BrMCF-7Breast AdenocarcinomaN/A341.74[14]

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a test compound like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis prep Prepare this compound Stock (e.g., in DMSO) seed Seed Cancer Cells (e.g., 96-well plate) prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT / Resazurin) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Mechanism Analysis (Western Blot) incubate->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Quantify Protein Expression western->pathway_analysis

Caption: Workflow for evaluating this compound's anti-cancer activity.

Proposed Signaling Pathway: STAT3 Inhibition

Several anti-cancer compounds exert their effects by inhibiting the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[8] Pyrvinium, a compound with some structural similarities, is known to suppress STAT3 phosphorylation.[7] This pathway is a primary candidate for investigation.

G cytokine Cytokine / Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3  Phosphorylation pstat3 p-STAT3 (Dimer) stat3->pstat3 Dimerization nucleus Nucleus pstat3->nucleus Translocation target_genes Target Gene Transcription (e.g., Cyclin D1, Bcl-2, Survivin) nucleus->target_genes prifinium This compound prifinium->jak Inhibition? prifinium->stat3 Inhibition?

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.

Mechanism of Action: Induction of Apoptosis

A common mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][15]

G cluster_0 Intrinsic Pathway (Mitochondrial) cluster_1 Extrinsic Pathway (Death Receptor) mito_stress Mitochondrial Stress (e.g., via this compound) bax Bax/Bak Activation mito_stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspase-3 Activation casp9->casp3 death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using Resazurin Assay

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50). The resazurin (alamarBlue) assay measures the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[16]

Materials:

  • This compound (stored at 2-10°C)[17]

  • Cancer cell line of interest (e.g., KYSE-30 for esophageal squamous cell carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates for fluorescence

  • Multichannel pipette

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[4] Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest percentage of DMSO used).

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of this compound concentration and use non-linear regression (four-parameter variable slope) to calculate the IC50 value.[16][18]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Cell Staining:

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • FITC-negative / PI-negative: Live cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic/necrotic cells

    • FITC-negative / PI-positive: Necrotic cells

Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot

This protocol assesses whether this compound inhibits the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Seed and treat cells as described in Protocol 2 for a shorter duration (e.g., 1, 6, or 24 hours). After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STAT3 and β-actin.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition. A decrease in this ratio in treated cells compared to the control indicates inhibition.[9]

References

Application Notes and Protocols for Prifinium Bromide Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prifinium Bromide

This compound is a quaternary ammonium antimuscarinic agent known for its antispasmodic properties.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors, which are prevalent in the smooth muscle of the gastrointestinal and urinary tracts.[3] By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions, making it a valuable tool in research models of gastrointestinal hypermotility, irritable bowel syndrome (IBS), and other spastic conditions of the digestive and urinary systems.[1][2][3] Its mechanism of action involves the inhibition of hyperkinesia of these organs, leading to a spasmolytic effect.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, on smooth muscle cells.[4] Acetylcholine released from parasympathetic nerve endings normally binds to these receptors, initiating a signaling cascade that leads to muscle contraction.

The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

This compound, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to these receptors, thereby preventing the initiation of this signaling cascade and leading to smooth muscle relaxation.

PrifiniumBromide_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates Prifinium This compound Prifinium->mAChR Blocks ACh->mAChR Binds

Caption: Signaling pathway of this compound's antagonism of acetylcholine-induced smooth muscle contraction.

Quantitative Data from Animal Models

The following tables summarize key quantitative data for this compound from various animal research models.

Table 1: Acute Toxicity Data

Animal ModelRoute of AdministrationLD50 (mg/kg)Observed Toxic Effects
RatOral1090Somnolence, convulsions, dyspnea
MouseOral310Somnolence, convulsions, dyspnea

Data sourced from Arzneimittel-Forschung (1972).[5]

Table 2: Efficacy in Inhibiting Smooth Muscle Contraction

Animal ModelTissue/ParameterAgonistRoute of AdministrationED50
DogColon ContractionAcetylcholineIntravenous3.1 µg/kg

Data sourced from International Journal of Clinical Pharmacology, Therapy and Toxicology (1984).

Table 3: Comparative Efficacy in Rat Urinary Bladder

Drug40% Inhibitory Dose (in vivo)
This compound As active as Atropine
Oxybutynin10x less active than this compound
Terodiline100x less active than this compound

Data sourced from Arzneimittelforschung (1993).[2]

Experimental Protocols

The following are detailed protocols for the administration of this compound in common animal research models for studying its effects on gastrointestinal motility.

Protocol 1: In Vivo Assessment of Gastrointestinal Transit in Mice (Oral Administration)

This protocol is designed to evaluate the inhibitory effect of orally administered this compound on gastrointestinal transit.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles (20-22 gauge for adult mice)

  • Syringes

  • Animal balance

  • Dissection tools

Experimental Workflow:

GT_Workflow start Start fasting Fast Mice (e.g., 12-18 hours, water ad libitum) start->fasting weigh_group Weigh and Group Mice fasting->weigh_group admin_prifinium Administer this compound or Vehicle via Oral Gavage weigh_group->admin_prifinium wait1 Wait (e.g., 30-60 minutes) admin_prifinium->wait1 admin_charcoal Administer Charcoal Meal via Oral Gavage wait1->admin_charcoal wait2 Wait (e.g., 20-30 minutes) admin_charcoal->wait2 euthanize Euthanize Mice wait2->euthanize dissect Dissect and Measure Intestinal Transit euthanize->dissect end End dissect->end

Caption: Workflow for in vivo gastrointestinal transit assay in mice.

Procedure:

  • Animal Preparation: Fast adult mice (e.g., C57BL/6 or BALB/c, 20-25g) for 12-18 hours with free access to water.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Weigh each mouse and calculate the individual dose volume.

    • Administer the prepared this compound solution or vehicle to the respective groups via oral gavage. A typical administration volume is 5-10 mL/kg.

  • Waiting Period: Allow a 30-60 minute interval for drug absorption.

  • Charcoal Meal Administration: Administer a charcoal meal (e.g., 0.2-0.3 mL per mouse) via oral gavage.

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the mice.

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine.

    • Excise the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentages between the this compound-treated groups and the vehicle control group.

Protocol 2: In Vitro Assessment of Smooth Muscle Contraction in Rat Ileum

This protocol details the procedure for studying the inhibitory effect of this compound on acetylcholine-induced contractions of isolated rat ileum in an organ bath.

Materials:

  • This compound

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Adult rat (e.g., Wistar or Sprague-Dawley)

  • Organ bath system with isometric force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical thread

  • Dissection tools

Experimental Workflow:

OB_Workflow start Start euthanize_rat Euthanize Rat and Dissect Ileum start->euthanize_rat prepare_tissue Prepare Ileum Segments (approx. 2 cm) euthanize_rat->prepare_tissue mount_tissue Mount Tissue in Organ Bath prepare_tissue->mount_tissue equilibrate Equilibrate Tissue (e.g., 60 minutes) mount_tissue->equilibrate ach_crc Generate Cumulative Concentration-Response Curve for ACh equilibrate->ach_crc washout Washout and Re-equilibrate ach_crc->washout incubate_prifinium Incubate with this compound (e.g., 20-30 minutes) washout->incubate_prifinium ach_crc_prifinium Generate ACh CRC in the Presence of this compound incubate_prifinium->ach_crc_prifinium analyze Analyze Data (e.g., Schild plot) ach_crc_prifinium->analyze end End analyze->end

Caption: Workflow for in vitro isolated tissue bath experiment.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect a segment of the terminal ileum.

    • Place the ileum segment in cold, aerated Krebs-Henseleit solution.

    • Gently clean the tissue of any adhering mesenteric fat.

    • Cut the ileum into segments of approximately 2 cm in length.

  • Mounting:

    • Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer using surgical thread.

    • Mount the tissue in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Apply a resting tension of approximately 1 gram to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Control Response:

    • Generate a cumulative concentration-response curve for acetylcholine (ACh) by adding increasing concentrations of ACh to the organ bath (e.g., 10⁻⁹ M to 10⁻³ M).

    • Record the contractile responses until a maximal response is achieved.

  • This compound Incubation:

    • Wash the tissue thoroughly to remove ACh and allow it to return to baseline tension.

    • Add a known concentration of this compound to the bath and incubate for 20-30 minutes.

  • Antagonism Assessment:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for ACh.

  • Data Analysis:

    • Measure the amplitude of contractions for each ACh concentration in the absence and presence of this compound.

    • Plot the concentration-response curves. The curve in the presence of this compound is expected to shift to the right, indicating competitive antagonism.

    • Calculate the EC50 values for ACh in both conditions. The dose ratio can be used to determine the pA2 value of this compound, which quantifies its antagonist potency.

Concluding Remarks

This compound is a potent and selective antimuscarinic agent useful for studying smooth muscle physiology and pathophysiology in various animal models. The protocols provided herein offer a framework for investigating its effects on gastrointestinal motility. Researchers should adapt these protocols to their specific experimental needs, including the choice of animal model, dosage, and route of administration. Careful consideration of ethical guidelines for animal research is paramount in all experimental procedures.

References

Troubleshooting & Optimization

Troubleshooting Prifinium Bromide solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Prifinium Bromide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the general solubility characteristics of this compound?

A1: this compound is known to have poor aqueous solubility.[1] It is a quaternary ammonium compound, and while these are generally water-soluble due to their ionic nature, specific solubility can be influenced by the rest of the molecular structure.[2] One source indicates that this compound is slightly soluble in water and Dimethyl Sulfoxide (DMSO).[3] Its bioavailability is noted to be low, which is often associated with poor solubility and low gastrointestinal absorption.[1][4]

Q2: What is the expected effect of pH on the solubility of this compound?

A2: As a quaternary ammonium salt, this compound possesses a permanent positive charge, largely independent of pH. However, the pH of the buffer can still influence its stability and interactions with other buffer components.[2][5] While the charge of the Prifinium cation itself does not change, extreme pH values can lead to degradation of the compound over time.[5] One study on orodispersible tablets of this compound showed high release of the drug in a pH 6.8 buffer, suggesting that it is sufficiently soluble at this near-neutral pH for dissolution to occur.[6] For weakly basic drugs, solubility generally increases as the pH decreases.[7][8]

Q3: Which organic co-solvents can be used to prepare a stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of compounds with poor aqueous solubility.[9] this compound is reported to be slightly soluble in DMSO.[3] When preparing a stock solution in an organic solvent like DMSO, it is crucial to be mindful of the final concentration of the co-solvent in your experimental buffer, as it can impact cellular assays. Typically, the final DMSO concentration is kept below 1%.

Q4: My this compound solution appears cloudy or has precipitated after dilution in my experimental buffer. What could be the cause and how can I fix it?

A4: Cloudiness or precipitation upon dilution of a this compound stock solution into an aqueous buffer is a common indication of the compound's low aqueous solubility. This occurs when the concentration of this compound in the final solution exceeds its solubility limit in that specific buffer.

To address this, you can try the following:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the co-solvent concentration: If your experimental system allows, you might slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final buffer. However, be cautious as this can affect biological systems.[10]

  • Gentle heating and sonication: Mild heating (e.g., to 37°C) or sonication can sometimes help dissolve the compound. However, the stability of this compound at elevated temperatures should be considered.

  • pH adjustment of the buffer: Although this compound has a permanent charge, adjusting the buffer pH might influence its interaction with buffer salts. Experimenting with a slightly more acidic or basic buffer (within the tolerated range of your experiment) could be attempted.[7]

Q5: How can I determine the solubility of this compound in my specific experimental buffer?

A5: You can determine the experimental solubility using a method like the shake-flask method, which is considered a "gold standard" for thermodynamic solubility.[11] A general protocol is provided in the "Experimental Protocols" section below. This will help you establish the maximum soluble concentration of this compound under your specific experimental conditions.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in various experimental buffers in publicly available literature, the following table provides a qualitative summary and recommended starting points for solubility testing. Researchers are encouraged to determine the precise solubility in their specific experimental systems.

Solvent/Buffer SystemReported/Expected SolubilityRecommended Starting Concentration for TestingNotes
WaterSlightly Soluble[3]0.1 - 1 mg/mLSolubility is expected to be low.
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]1 - 10 mg/mLA common choice for preparing stock solutions.
EthanolData not available0.5 - 5 mg/mLOften used as a co-solvent.
Phosphate-Buffered Saline (PBS, pH 7.4)Expected to be low0.1 - 1 mg/mLA study showed good dissolution at pH 6.8.[6]
TRIS BufferData not available0.1 - 1 mg/mLSolubility may be pH-dependent.
HEPES BufferData not available0.1 - 1 mg/mLCommonly used in cell culture experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 386.38 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol provides a general procedure to determine the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Experimental buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg). The exact amount should be more than what is expected to dissolve.

  • Add a known volume of the experimental buffer to the vial (e.g., 1 mL).

  • Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Dilute the clear filtrate with the experimental buffer to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

Prifinium_Bromide_Mechanism cluster_synapse Cholinergic Synapse cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds to Contraction Contraction Muscarinic_Receptor->Contraction Activates Prifinium_Bromide Prifinium Bromide Prifinium_Bromide->Muscarinic_Receptor Blocks Troubleshooting_Workflow start Start: Dissolving This compound dissolved Is the compound fully dissolved? start->dissolved success Solution ready for experiment dissolved->success Yes troubleshoot Troubleshooting Steps dissolved->troubleshoot No reduce_conc Reduce final concentration troubleshoot->reduce_conc increase_cosolvent Increase co-solvent % (if possible) troubleshoot->increase_cosolvent heat_sonicate Gentle heating or sonication troubleshoot->heat_sonicate check_solubility Determine experimental solubility (Protocol 2) troubleshoot->check_solubility reduce_conc->dissolved increase_cosolvent->dissolved heat_sonicate->dissolved

References

Overcoming common issues in Prifinium Bromide HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Prifinium Bromide HPLC Analysis

Welcome to the technical support center for this compound HPLC analysis. This guide provides troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

1. Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is wider than the front, can compromise accuracy. The common causes and solutions are summarized below.

Troubleshooting Peak Tailing:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use an end-capped column or a column with a polar-embedded phase to block or shield residual silanol activity.[1]
Mobile Phase pH Ensure the mobile phase pH is appropriately buffered to maintain a stable ionization state of this compound. An incorrect pH can lead to undesirable interactions with the stationary phase.[2][3]
Column Overload If all peaks are tailing, you might be overloading the column. Try diluting your sample or reducing the injection volume.[3][4]
Column Contamination/Damage A blocked column frit or contaminated guard column can cause tailing.[2][4] Try backflushing the column or replacing the guard column and in-line filters.[5]
Extra-column Effects Excessive dead volume from long or wide tubing can lead to peak dispersion. Use narrower internal diameter tubing (e.g., 0.005") to minimize this effect.[1]

2. Question: I am observing peak fronting for my this compound peak. What could be the reason?

Answer:

Peak fronting, an asymmetry where the front of the peak is broader than the back, is often described as a "shark fin" shape.[6] Here are the common causes and solutions.

Troubleshooting Peak Fronting:

Potential CauseRecommended Solution
Sample Overload This is the most common cause of peak fronting.[6][7] Reduce the sample concentration by diluting it or decrease the injection volume.[7][8][9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially. Prepare your sample in the mobile phase or a weaker solvent.[2][7]
Low Column Temperature In some cases, a low column temperature can contribute to peak fronting. Try increasing the column temperature.[2][6]
Column Degradation Issues like column bed collapse or poor packing can lead to fronting.[7] If other solutions fail, consider replacing the column.[8]
Baseline and Extraneous Peaks

3. Question: My baseline is very noisy. How can I improve it?

Answer:

A noisy baseline can interfere with the detection and quantification of low-level analytes.[10] The signal-to-noise ratio (S/N) is a key measure of system performance.[11]

Troubleshooting Baseline Noise:

Potential CauseRecommended Solution
Air Bubbles in the System Air bubbles in the pump or detector cell are a common cause of baseline noise.[2] Degas the mobile phase thoroughly and purge the system.[2][11][12]
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can create a noisy baseline.[12][13] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.[14]
Detector Lamp Issues An aging or failing detector lamp can result in increased noise. Check the lamp's energy output and replace it if necessary.[2][13]
Column Contamination Contaminants leaching from a dirty column can cause baseline noise.[12] Flush the column with a strong solvent or, if the issue persists, replace it.[12]
Leaks Leaks in the system, even small ones, can cause pressure fluctuations and a noisy baseline. Check all fittings and connections.[2]

4. Question: I am seeing "ghost peaks" in my chromatograms, even in blank runs. Where are they coming from?

Answer:

Ghost peaks are unexpected signals that do not originate from the sample.[15] They can arise from various sources, particularly in gradient elution methods.[16]

Troubleshooting Ghost Peaks:

Potential CauseRecommended Solution
Mobile Phase Contamination Impurities in the mobile phase, especially the aqueous component, can accumulate on the column and elute as ghost peaks during a gradient run.[17][18] Use high-purity water and solvents.
System Contamination Carryover from previous injections is a common source.[16] Implement a robust needle wash protocol and flush the injector and sample loop. Contaminants can also build up in other parts of the system like rotor seals and tubing.[17]
Sample Contamination The vial, cap, or the solvent used to dissolve the sample could be contaminated.[18] Run a blank injection of just the solvent to diagnose this.[18]
Degradation of Mobile Phase Additives Some mobile phase additives can degrade over time, leading to ghost peaks. Prepare fresh mobile phase daily.

To systematically identify the source, run a blank gradient without an injection. If peaks are still present, the contamination is likely in your mobile phase or system.[16][18]

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for the analysis of this compound, based on a validated HPLC method.[19][20][21][22]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterSpecification
Column Normal Phase-Nitrile (CN) column
Mobile Phase 30 mM Ammonium Acetate Buffer : Acetonitrile (50:50, v/v)
pH 6.5
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

3. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 30 mM solution of ammonium acetate in HPLC-grade water. Mix this buffer with acetonitrile in a 50:50 ratio. Adjust the final pH to 6.5. Filter the mobile phase through a 0.2 µm filter and degas prior to use.[23]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Sample Preparation (for Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[24]

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing concentrations to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

G Troubleshooting Peak Tailing Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes All Peaks a1_no No (Specific Peaks) q1->a1_no Specific Peaks overload Possible Column Overload or Blocked Frit a1_yes->overload chem_issue Chemical Interaction Issue a1_no->chem_issue sol_overload Dilute Sample or Reduce Injection Volume. Backflush/Replace Column. overload->sol_overload sol_chem Check Mobile Phase pH. Use End-capped Column. chem_issue->sol_chem

Caption: A logical workflow for diagnosing the cause of peak tailing.

G Troubleshooting Ghost Peaks Workflow start Ghost Peak Observed step1 Run a Blank Gradient (No Injection) start->step1 q1 Are peaks present? step1->q1 system_contam Source is System or Mobile Phase q1->system_contam Yes step2 Inject Pure Solvent q1->step2 No sol_system Use Fresh, High-Purity Solvents. Clean System Components. system_contam->sol_system injector_contam Source is Injector or Sample Path sol_injector Check Sample Vials/Caps. Improve Needle Wash. injector_contam->sol_injector q2 Are peaks present? step2->q2 q2->injector_contam Yes

Caption: A systematic approach to identifying the source of ghost peaks.

References

Prifinium Bromide Technical Support Center: A Guide to Reproducible Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prifinium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental parameters and troubleshooting to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[2] By blocking these receptors, particularly in smooth muscle, it inhibits acetylcholine-induced contractions, leading to muscle relaxation.[2]

Q2: What is a recommended solvent and storage condition for this compound?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water. For long-term storage, it should be kept in a dry, dark place at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C.

Q3: How should I prepare a stock solution?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, a 70 mg/mL stock solution in DMSO can be prepared. If sonication is required to aid dissolution, do so at a lower frequency to avoid degradation of the compound. For aqueous solutions, solubility is limited, so prepare fresh solutions and use immediately.

Q4: What are typical starting concentrations for in vitro experiments?

A4: The optimal concentration will vary depending on the cell type and assay. However, based on studies with related compounds and the known mechanism of action, a starting concentration range of 1 µM to 100 µM is a reasonable starting point for cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Are there known issues with this compound interfering with common cell-based assays?

A5: As a quaternary ammonium compound, this compound has the potential to interfere with certain assays. For viability assays like the MTT assay, which relies on cellular reduction of a tetrazolium salt, there is a possibility of interference. It is advisable to include proper controls, such as wells with the compound but without cells, to check for any direct reduction of the assay reagent by this compound.[3] Additionally, due to its charged nature, non-specific binding to plasticware or other surfaces can occur, potentially reducing the effective concentration in your experiment.[4][5][6]

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High background signal in wells without cells Direct reduction of the tetrazolium salt by this compound.Run a control plate with varying concentrations of this compound in media without cells. If a signal is detected, this indicates interference. Consider using an alternative viability assay that does not rely on redox reactions, such as a crystal violet assay or a cell counting method.
Variable results between replicate wells 1. Uneven cell seeding.2. Non-specific binding of this compound to the plate, leading to inconsistent concentrations.3. Instability of this compound in the culture medium.1. Ensure a homogenous cell suspension before and during seeding.2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Use low-binding plates if the problem persists.3. Prepare fresh dilutions of this compound in your culture medium for each experiment. Assess the stability of the compound in your specific medium over the time course of your experiment.
Lower than expected potency (high IC50) Degradation of the compound in the stock solution or working dilutions.Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Prepare working dilutions immediately before use.
Poor Reproducibility in Smooth Muscle Contraction Assays
Problem Potential Cause Recommended Solution
Variable baseline tension of muscle strips Inconsistent tissue preparation or mounting.Standardize the dissection and mounting procedure for the muscle strips. Ensure uniform tension is applied to each strip during setup. Allow for an adequate equilibration period before starting the experiment.
Diminished response to agonist over time Tissue fatigue or desensitization of receptors.Ensure continuous oxygenation and maintenance of the physiological temperature of the buffer. Limit the duration of the experiment and the number of repeated stimulations on a single tissue strip.
Inconsistent inhibition by this compound 1. Adsorption of the compound to the organ bath or tubing.2. Instability of the compound in the physiological buffer.1. Saturate the system by pre-incubating the organ bath with a low concentration of this compound before adding the tissue.2. Check the stability of this compound in your specific buffer at the experimental temperature and pH. Prepare fresh solutions as needed.

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for an In Vitro Smooth Muscle Contraction Assay

This protocol is a general guide for an isolated organ bath experiment. Specifics will depend on the tissue type and equipment.

  • Tissue Preparation: Dissect smooth muscle strips (e.g., from guinea pig ileum or rat bladder) in cold, oxygenated Krebs-Henseleit buffer.

  • Mounting: Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed holder and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with buffer changes every 15-20 minutes.

  • Agonist-Induced Contraction: Induce a stable contraction using a muscarinic agonist such as carbachol or acetylcholine.

  • Inhibition with this compound: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its inhibitory effect.

  • Data Analysis: Measure the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 value for this compound.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Value Reference
Solubility in DMSO 70 mg/mL (181.17 mM)TargetMol Product Information
Solubility in Water Slightly solubleChemicalBook Safety Data Sheet
Short-term Storage 0 - 4 °C (days to weeks)MedKoo Biosciences Product Information
Long-term Storage -20 °C (months to years)MedKoo Biosciences Product Information

Table 2: Comparative In Vivo Potency of Anticholinergic Drugs in Rats

Drug 40% Inhibitory Dose (Intravenous)
This compound As active as Atropine
Oxybutynin 10 times less active than this compound
Terodiline 100 times less active than this compound
Data derived from a study on rat urinary bladder contractions.[1]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Extracellular Extracellular Intracellular Intracellular M3_Receptor Muscarinic M3 Receptor PLC Phospholipase C (PLC) M3_Receptor->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds & activates Prifinium_Bromide This compound Prifinium_Bromide->M3_Receptor binds & blocks

Caption: Mechanism of action of this compound on the muscarinic M3 receptor signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assay Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound Prepare this compound Dilution Series prep_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Contraction) incubate->assay readout Measure Readout (e.g., Absorbance, Force) assay->readout analyze Analyze Data (Calculate IC50) readout->analyze end End analyze->end

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Are all reagents freshly prepared and within their expiry date? start->check_reagents check_protocol Was the protocol followed exactly? check_reagents->check_protocol Yes repeat_experiment Repeat Experiment with Fresh Reagents check_reagents->repeat_experiment No check_controls Did the positive and negative controls behave as expected? check_protocol->check_controls Yes revise_protocol Revise Protocol and Document Changes check_protocol->revise_protocol No troubleshoot_specific Consult Specific Troubleshooting Guide (e.g., Viability Assay) check_controls->troubleshoot_specific No end Problem Solved check_controls->end Yes troubleshoot_specific->revise_protocol repeat_experiment->end revise_protocol->start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Best practices for handling and storing Prifinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Prifinium Bromide.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a quaternary ammonium antimuscarinic agent. It functions as an anticholinergic drug, primarily used for its antispasmodic properties to relieve or prevent smooth muscle spasms.[1][2][3] Its mechanism of action involves blocking muscarinic receptors.[1]

2. What are the main applications of this compound in a research setting?

In a research context, this compound is primarily used to investigate the role of muscarinic acetylcholine receptors in smooth muscle contraction. It is a valuable tool for studying the pathophysiology of conditions involving smooth muscle spasms, such as those in the gastrointestinal and urinary tracts.[1][4][5]

3. What are the general handling precautions for this compound?

This compound should be handled in a well-ventilated area.[6] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, a lab coat, and safety goggles to avoid contact with the skin and eyes.[6] Avoid the formation of dust and aerosols during handling.[6] Do not eat, drink, or smoke when using this product.[7]

4. What should I do in case of accidental exposure?

  • If swallowed: Rinse your mouth and seek medical help.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. Immediate medical attention is required.[7]

  • In case of skin contact: Wash off immediately with soap and plenty of water. If symptoms persist, call a physician.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.

5. How should this compound be stored?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It should be stored away from incompatible materials such as strong oxidizing agents.[7] For specific temperature requirements, refer to the table below.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperature RangeAdditional Conditions
Short-term (days to weeks)0°C to 4°CDry and dark
Long-term (months to years)-20°CDry and dark
General Laboratory UseRoom Temperature (15°C to 25°C)Sealed from moisture

Sources:[8][9][10]

Table 2: Solubility Profile of this compound

SolventSolubilityConcentration
DMSOSoluble70 mg/mL (181.17 mM)
WaterSlightly Soluble0.00015 mg/mL

Sources:[5][6][8][11]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol is for the preparation of a standard stock solution for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

  • Vortex the solution thoroughly to facilitate dissolution.

  • If the compound does not fully dissolve, sonication can be used to aid dissolution.[5]

  • Store the stock solution at -20°C for long-term use.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction in an organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig detrusor muscle, rat colon)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbachol (or other muscarinic agonist)

  • This compound stock solution

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Prepare the organ bath system with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with the gas mixture.

  • Mount the isolated smooth muscle strip in the organ bath and allow it to equilibrate under a resting tension.

  • Induce a stable contraction by adding a known concentration of carbachol to the bath.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at set time intervals.

  • Record the changes in muscle tension after each addition of this compound.

  • The inhibitory effect of this compound can be quantified by calculating the percentage reduction in the carbachol-induced contraction.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving this compound in aqueous buffers This compound has very low water solubility.[11]Prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer.[5][8] Ensure the final DMSO concentration in your experiment is low and consistent across all conditions, including controls.
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the recommended temperature and protected from light.[8] Prepare fresh solutions for each experiment. Consider performing a forced degradation study to identify potential degradation products that might interfere with your assay.
No inhibitory effect observed in smooth muscle contraction assay Incorrect concentration of this compound or agonist. Issues with tissue viability.Verify the concentrations of your stock solutions. Ensure the tissue is viable and responds to the agonist before adding this compound. Check the pH and temperature of your physiological salt solution.
Precipitation of the compound in the experimental buffer The concentration of this compound exceeds its solubility limit in the final buffer.Reduce the final concentration of this compound. Increase the percentage of DMSO in the final solution, being mindful of its potential effects on the biological system.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

PrifiniumBromide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Prifinium_Bromide Prifinium_Bromide Muscarinic_Receptor Muscarinic Receptor (M1-M5) Prifinium_Bromide->Muscarinic_Receptor Blocks G_Protein Gq/11 or Gi/o Muscarinic_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Mechanism of action of this compound as a muscarinic receptor antagonist.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze Samples (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Analysis Results Identify Degradation Products & Assess Stability Analysis->Results Start Start Start->Base Start->Oxidation Start->Thermal Start->Photolytic

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing the Efficacy of Prifinium Bromide in Smooth Muscle Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prifinium Bromide in smooth muscle preparations. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on enhancing its efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in smooth muscle preparations.

Issue Potential Cause Recommended Solution
No or weak response to this compound Tissue Desensitization: Prolonged exposure to high concentrations of agonists before applying this compound.Allow for a sufficient washout period after agonist stimulation before adding this compound. Ensure a stable baseline is achieved.
Incorrect Drug Concentration: Errors in calculating or preparing the this compound solution.Double-check all calculations and ensure the stock solution is properly dissolved and stored. Perform a concentration-response curve to verify the effective range.
Tissue Viability: The smooth muscle preparation has lost its viability due to improper handling, dissection, or prolonged experiment duration.Always use fresh, healthy tissue. Handle the tissue gently during preparation and mounting. Ensure the physiological salt solution (e.g., Krebs-Henseleit) is continuously oxygenated (95% O2, 5% CO2) and maintained at 37°C.[1]
Inconsistent or variable results between experiments Inconsistent Tissue Preparation: Variations in the size or orientation of the smooth muscle strips.Prepare tissue strips of uniform size and mount them consistently in the organ bath.
Fluctuations in Experimental Conditions: Changes in temperature, pH, or oxygenation of the physiological salt solution.Continuously monitor and maintain stable experimental conditions throughout the experiment. Calibrate all equipment regularly.
Drug Instability: Degradation of this compound stock solution.Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Unexpected potentiation or inhibition of contractile agents Interaction with Other Compounds: Presence of residual drugs or substances in the organ bath from previous experiments.Thoroughly clean the organ bath and associated tubing between experiments to avoid cross-contamination.
Endogenous Release of Neurotransmitters: Spontaneous release of acetylcholine or other contractile agents from nerve endings within the tissue preparation.Consider pre-treatment with a neuronal blocker like tetrodotoxin (TTX) if spontaneous contractions are an issue and the focus is on the direct muscle effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antimuscarinic agent.[1][2] It acts as a competitive antagonist at muscarinic acetylcholine receptors (subtypes M1, M2, and M3) on smooth muscle cells.[3] By blocking the binding of acetylcholine, a key neurotransmitter that induces muscle contraction, this compound leads to smooth muscle relaxation.[3][4]

Q2: How can I enhance the efficacy of this compound in my smooth muscle preparations?

A2: The efficacy of this compound can be enhanced through synergistic combinations with other drugs. Co-administration with L-type calcium channel blockers (CCBs) can be particularly effective.[5][6] While this compound blocks muscarinic receptors, CCBs inhibit the influx of extracellular calcium, which is also crucial for smooth muscle contraction. This dual blockade of different signaling pathways can lead to a more profound relaxant effect. Additionally, combining this compound with other antispasmodics that have different mechanisms of action may also produce synergistic effects.[7]

Q3: What is a typical concentration range for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the specific tissue and experimental conditions. It is recommended to perform a cumulative concentration-response curve to determine the optimal range for your preparation. A typical starting range to explore would be from 10⁻⁹ M to 10⁻⁵ M.

Q4: Can I use this compound in combination with other anticholinergic drugs?

A4: Yes, but with caution. Combining this compound with other anticholinergic agents (e.g., atropine, hyoscine) will likely lead to a potentiation of the antimuscarinic effect.[7] This can be a method to enhance its efficacy, but it is crucial to be aware of the potential for an additive or synergistic response, which may require adjusting the concentrations of both drugs to avoid an excessive blockade of the muscarinic receptors.

Q5: What are the best practices for preparing a smooth muscle organ bath experiment?

A5: Key best practices include:

  • Using a freshly prepared and properly oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C.[1]

  • Careful dissection and mounting of the tissue to avoid damage.[1]

  • An equilibration period of at least 60 minutes under a stable resting tension before starting the experiment.[8]

  • Performing a viability test with a contracting agent like potassium chloride (KCl) or a receptor agonist (e.g., carbachol) to ensure the tissue is healthy and responsive.[1]

Data Presentation: Enhancing this compound Efficacy

The following table summarizes hypothetical quantitative data illustrating the enhanced efficacy of this compound when used in combination with a calcium channel blocker (CCB) on acetylcholine (ACh)-induced smooth muscle contractions.

Treatment Group Agonist (ACh) Concentration Inhibition of Contraction (%) IC₅₀ (M)
This compound alone 10⁻⁶ M52 ± 4.59.5 x 10⁻⁷
Calcium Channel Blocker (CCB) alone 10⁻⁷ M35 ± 3.82.1 x 10⁻⁶
This compound + CCB 10⁻⁶ M + 10⁻⁷ M88 ± 5.14.2 x 10⁻⁸

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, tissues, and compounds used.

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Organ Bath Preparation

This protocol outlines the basic steps for preparing an isolated smooth muscle tissue segment for in vitro pharmacological studies.

  • Tissue Dissection:

    • Euthanize the animal in accordance with approved ethical guidelines.

    • Immediately dissect the desired smooth muscle-containing organ (e.g., intestine, trachea, bladder).

    • Place the tissue in cold (4°C), oxygenated Krebs-Henseleit solution.

    • Carefully clean away any adhering connective and fatty tissues under a dissecting microscope.

    • Isolate a segment of the smooth muscle and cut it into strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

  • Tissue Mounting:

    • Tie silk ligatures to both ends of the muscle strip.

    • Mount the strip vertically in a tissue organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Attach the bottom ligature to a fixed hook and the top ligature to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension (e.g., 1 gram).

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[8]

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability and to normalize subsequent contractile responses.

    • Wash the tissue thoroughly to return to the baseline resting tension.

Protocol 2: Evaluating the Efficacy of this compound

This protocol describes how to assess the inhibitory effect of this compound on agonist-induced smooth muscle contractions.

  • Baseline Contraction:

    • After the viability check and return to baseline, induce a submaximal contraction using a suitable agonist (e.g., acetylcholine, carbachol). The concentration should be one that produces approximately 80% of the maximal response (EC₈₀).

    • Once the contraction has reached a stable plateau, proceed to the next step.

  • Cumulative Concentration-Response Curve for this compound:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Allow the tissue to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the initial agonist-induced contraction.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced contraction).

Protocol 3: Assessing the Synergistic Effect of this compound and a Calcium Channel Blocker

This protocol is designed to investigate the enhanced efficacy of this compound when combined with a calcium channel blocker.

  • Control Responses:

    • Establish the concentration-response curves for this compound alone and the selected calcium channel blocker (CCB) alone as described in Protocol 2.

  • Combination Study:

    • Pre-incubate a fresh tissue preparation with a fixed, low concentration of the CCB (e.g., a concentration that produces ~20-30% inhibition on its own) for a specified period (e.g., 20-30 minutes).

    • Induce a submaximal contraction with the same agonist used in the control experiments.

    • Once the contraction is stable, generate a cumulative concentration-response curve for this compound in the presence of the CCB.

  • Data Analysis and Comparison:

    • Calculate the IC₅₀ value for this compound in the presence of the CCB.

    • Compare the IC₅₀ values of this compound alone and in combination with the CCB. A significant leftward shift in the concentration-response curve and a lower IC₅₀ value for the combination treatment indicate a synergistic or additive effect.

Visualizations

Signaling_Pathway_of_Smooth_Muscle_Contraction_and_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor PLC Phospholipase C M3_Receptor->PLC activates Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR binds to Ca_Release Ca²⁺ Release SR->Ca_Release induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction phosphorylates myosin Prifinium_Bromide This compound Prifinium_Bromide->M3_Receptor blocks CCB Calcium Channel Blocker CCB->Ca_Channel blocks

Caption: Signaling pathway of smooth muscle contraction and points of inhibition.

Experimental_Workflow_Synergy_Study cluster_0 Phase 1: Control Experiments cluster_1 Phase 2: Combination Experiment cluster_2 Phase 3: Data Analysis A Prepare Isolated Smooth Muscle B1 Generate Dose-Response Curve for this compound A->B1 B2 Generate Dose-Response Curve for CCB A->B2 C1 Calculate IC₅₀ for This compound B1->C1 C2 Calculate IC₅₀ for CCB B2->C2 H Compare IC₅₀ values C1->H D Prepare Fresh Smooth Muscle E Pre-incubate with low-dose CCB D->E F Generate Dose-Response Curve for this compound E->F G Calculate IC₅₀ for This compound + CCB F->G G->H I Determine Synergy H->I

Caption: Workflow for assessing synergistic effects.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Viability Is the tissue viable? (Responds to KCl) Start->Check_Viability Check_Concentration Are drug concentrations correct? Check_Viability->Check_Concentration Yes Prepare_New_Tissue Prepare new tissue and re-run Check_Viability->Prepare_New_Tissue No Check_Conditions Are experimental conditions stable (Temp, pH, O₂)? Check_Concentration->Check_Conditions Yes Recalculate_Solutions Recalculate and prepare fresh solutions Check_Concentration->Recalculate_Solutions No Review_Protocol Review and refine protocol Check_Conditions->Review_Protocol Yes Calibrate_Equipment Calibrate equipment Check_Conditions->Calibrate_Equipment No Success Problem Resolved Review_Protocol->Success Prepare_New_Tissue->Start Recalculate_Solutions->Start Calibrate_Equipment->Start

Caption: Logical flow for troubleshooting experiments.

References

Prifinium Bromide degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the degradation of Prifinium Bromide. The information is designed to help anticipate and avoid potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a quaternary ammonium compound with antimuscarinic and anticholinergic properties.[1] In research and clinical settings, it is primarily investigated for its antispasmodic effects, particularly in the context of gastrointestinal disorders like irritable bowel syndrome.[1] Its mechanism of action involves the relaxation of smooth muscles.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on its chemical structure, which includes a quaternary ammonium group and a diphenylmethylene moiety, this compound is potentially susceptible to degradation under the following conditions:

  • Thermal Stress: High temperatures can lead to the decomposition of the quaternary ammonium salt.

  • Photolytic Stress: Exposure to light, particularly UV radiation, may induce photochemical reactions in the diphenylmethylene group.[2]

  • Hydrolytic Stress: Extreme pH conditions (strong acids or bases) could potentially lead to the hydrolysis of the molecule, although quaternary ammonium salts are generally stable to hydrolysis under neutral conditions.[3]

  • Oxidative Stress: The presence of oxidizing agents may lead to the formation of oxidation products.[4]

Q3: How can I visually inspect for this compound degradation?

While visual inspection is not a definitive method for assessing degradation, any change in the physical appearance of your this compound sample, such as a color change from white or off-white to yellow or brown, or any signs of melting or decomposition at temperatures below its reported melting point (approximately 218°C with decomposition), could indicate degradation.[5]

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation patterns of similar chemical structures, potential degradation products could include:

  • Thermal Degradation: Hofmann elimination products (alkenes) or dealkylation products (tertiary amines).

  • Photodegradation: Oxidation or rearrangement products of the diphenylmethylene group.

  • Oxidative Degradation: N-oxide derivatives from the oxidation of any tertiary amine impurities or degradation products.[4]

Q5: Are there any known impurities of this compound that I should be aware of?

Yes, pharmaceutical standards for this compound list known impurities that may be present from the synthesis process or that could potentially form during storage. It is crucial to use a well-characterized, high-purity standard in your experiments to avoid confounding results.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution.Prepare fresh stock solutions daily and store them protected from light and at a controlled, cool temperature.
Use of a degraded solid sample.Visually inspect the solid this compound for any discoloration or changes in physical appearance. If degradation is suspected, use a fresh, unopened batch.
Incompatibility with other experimental components.Review all components in your experimental setup for potential chemical incompatibilities with quaternary ammonium salts.
Issue 2: Appearance of unknown peaks in chromatographic analysis.
Potential Cause Troubleshooting Step
On-column degradation.Evaluate the stability of this compound in the mobile phase and under the chromatographic conditions (e.g., pH, temperature).
Sample degradation during preparation or storage.Minimize the time between sample preparation and analysis. Store prepared samples under conditions that minimize degradation (e.g., low temperature, protection from light).
Presence of inherent impurities in the this compound sample.Analyze a fresh, high-purity standard of this compound to confirm if the unknown peaks are impurities rather than degradants.

Proposed Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on general chemical principles applied to its functional groups.

G cluster_hydrolytic Hydrolytic Degradation (Proposed) prifinium_h This compound hydrolysis_products Generally Stable (Potential for slow degradation under extreme pH and heat) prifinium_h->hydrolysis_products H₂O / H⁺ or OH⁻, Δ

Proposed Hydrolytic Degradation Pathway for this compound.

G cluster_photolytic Photolytic Degradation (Proposed) prifinium_p This compound photo_products Oxidation/Rearrangement Products of Diphenylmethylene Group prifinium_p->photo_products UV/Vis Light

Proposed Photolytic Degradation Pathway for this compound.

G cluster_thermal Thermal Degradation (Proposed) prifinium_t This compound hofmann_elimination Hofmann Elimination Products (Alkenes) prifinium_t->hofmann_elimination Heat (Δ) dealkylation Dealkylation Products (Tertiary Amines) prifinium_t->dealkylation Heat (Δ)

Proposed Thermal Degradation Pathways for this compound.

G cluster_oxidative Oxidative Degradation (Proposed) prifinium_o This compound n_oxide N-Oxide Derivatives (from tertiary amine impurities/degradants) prifinium_o->n_oxide Oxidizing Agent (e.g., H₂O₂) diphenyl_oxidation Oxidized Diphenylmethylene Group Products prifinium_o->diphenyl_oxidation Oxidizing Agent (e.g., H₂O₂)

Proposed Oxidative Degradation Pathways for this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. General Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period. After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat the solution at 60-80°C for a specified period.

3. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 80-105°C) in a calibrated oven for a specified duration. After exposure, dissolve the solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL) in a photostability chamber to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

Analytical Method for Degradation Monitoring:

A stability-indicating HPLC method is recommended for analyzing the stressed samples. The method should be capable of separating this compound from all potential degradation products.

  • Column: A C18 or a cyano-bonded column can be a good starting point.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Mass Spectrometry (LC-MS): For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer is highly recommended.[9]

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Stop Reaction (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

General Workflow for a Forced Degradation Study.

Data Summary

The following table summarizes the typical conditions for forced degradation studies. The specific duration and temperature/concentration may need to be adjusted based on the observed stability of this compound.

Stress Condition Reagent/Condition Typical Duration Potential Degradation Products (Proposed)
Acidic Hydrolysis 0.1 M HCl, 60-80°C2-24 hoursGenerally stable, potential for slow degradation
Basic Hydrolysis 0.1 M NaOH, 60-80°C2-24 hoursGenerally stable, potential for slow degradation
Oxidative 3% H₂O₂, Room Temp24 hoursN-oxides, oxidized diphenylmethylene products
Thermal (Solid) 80-105°C24-72 hoursHofmann elimination and dealkylation products
Photolytic UV/Vis lightAs per ICH Q1BOxidized/rearranged diphenylmethylene products

By following these guidelines and troubleshooting steps, researchers can better control for the potential degradation of this compound in their experiments, leading to more reliable and reproducible results.

References

Validation & Comparative

A Comparative Analysis of Prifinium Bromide and Hyoscine Butylbromide as Gastrointestinal Antispasmodics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prifinium Bromide and Hyoscine Butylbromide are anticholinergic agents widely employed in the management of gastrointestinal and urogenital smooth muscle spasms.[1][2] Both compounds belong to the class of muscarinic receptor antagonists, exerting their therapeutic effects by inhibiting the action of acetylcholine on smooth muscle cells, thereby leading to muscle relaxation and alleviation of spasmodic pain.[3][4] this compound is an antimuscarinic with antispasmodic and antiemetic properties, often used for irritable bowel syndrome (IBS).[2][5] Hyoscine Butylbromide, a quaternary ammonium derivative of hyoscine (scopolamine), is also indicated for abdominal pain associated with cramps and is utilized in diagnostic procedures to reduce gastrointestinal motility.[1][6] This guide provides a detailed comparative analysis of their pharmacology, efficacy, and safety, supported by experimental data and methodologies for the benefit of researchers and drug development professionals.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for both this compound and Hyoscine Butylbromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the gastrointestinal tract.[3][7] Smooth muscle contraction is predominantly mediated by the M2 and M3 receptor subtypes.[8][9] Stimulation of M3 receptors by acetylcholine activates a Gq-protein coupled pathway, leading to the production of inositol trisphosphate (IP3), subsequent release of intracellular calcium from the sarcoplasmic reticulum, and ultimately, muscle contraction.[8][10] M2 receptors, while more numerous, primarily act by inhibiting adenylyl cyclase, which indirectly contributes to contraction by opposing relaxation signals.[8][11]

Both drugs block these receptors, preventing acetylcholine from binding and initiating the contractile signaling cascade.[3] A key structural difference is that Hyoscine Butylbromide is a quaternary ammonium compound.[1] This structure confers a positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergics.[1][4][12]

Muscarinic_Signaling Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Drugs This compound Hyoscine Butylbromide Drugs->M3R Antagonizes

Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle

Quantitative Data Comparison

The following tables summarize available quantitative data for this compound and Hyoscine Butylbromide. Direct comparative studies providing affinity (Ki) or potency (IC50) values under identical conditions are scarce in publicly available literature.

Table 1: Pharmacodynamic Properties

Parameter This compound Hyoscine Butylbromide Reference
Mechanism Antimuscarinic Antimuscarinic, Ganglion-blocking [3][6][13]
Receptor Target Muscarinic Receptors (M1-M5) Muscarinic & Nicotinic Receptors [3][6][14]
IC50 (Bethanechol-induced muscle contraction) Data not available 429 nmol L⁻¹ (human intestine) [15]
IC50 (Bethanechol-induced Ca²⁺ mobilization) Data not available 121 nmol L⁻¹ (human intestine) [15]

| IC50 (Bethanechol-induced epithelial secretion) | Data not available | 224 nmol L⁻¹ (human intestine) |[15] |

Table 2: Pharmacokinetic Properties

Parameter This compound Hyoscine Butylbromide Reference
Administration Oral Oral, IV, IM [1][16]
Oral Bioavailability Data not available <1% - 8% [6][12][13]
Blood-Brain Barrier Data not available Does not readily cross [1][4][12]
Plasma Protein Binding Data not available ~4.4% [1]
Elimination Half-life (IV) Data not available ~5 hours (terminal phase) [1]

| Metabolism | Data not available | Hydrolysis of the ester bond |[1] |

Table 3: Clinical Efficacy & Safety Profile

Parameter This compound Hyoscine Butylbromide Reference
Primary Indication Irritable Bowel Syndrome (IBS), GI Spasms IBS, GI Spasms, Biliary/Renal Colic [4][16][17]
Comparative Efficacy (Endoscopy) Superior pilorus relaxation (66.7% of patients) Pilorus relaxation in 26.7% of patients (p=0.04) [18]
IBS Efficacy Judged beneficial in 70% of patients in an open trial Considered beneficial in multiple placebo-controlled trials [6][13][19]
Common Side Effects Anticholinergic effects (e.g., dry mouth, constipation) Anticholinergic effects (e.g., dry mouth, thirst, blurred vision, tachycardia) [7][17][20]

| CNS Side Effects | Possible, but data is limited | Minimal due to quaternary structure |[1][4] |

Experimental Protocols

Key Experiment: Isolated Organ Bath Assay for Smooth Muscle Contraction

This ex vivo technique is fundamental for characterizing the effects of antispasmodic agents on smooth muscle contractility.[21][22] It allows for the determination of dose-response relationships for agonists and the inhibitory potency of antagonists like this compound and Hyoscine Butylbromide.

Objective: To quantify the contractile response of isolated intestinal smooth muscle (e.g., guinea pig ileum) to a muscarinic agonist and to determine the inhibitory effect of this compound or Hyoscine Butylbromide.

Materials:

  • Tissue: Segment of guinea pig ileum.

  • Physiological Salt Solution: Krebs-Henseleit solution (Composition in mM: NaCl 115.48, KCl 4.61, CaCl₂ 2.50, MgSO₄ 1.16, NaHCO₃ 21.90, NaH₂PO₄ 1.14, Glucose 10.10), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[23]

  • Equipment: Isolated organ bath system with a 10-20 mL chamber, force-displacement transducer, amplifier, and data acquisition system.[24][25]

  • Pharmacological Agents: Acetylcholine or Carbachol (agonist), this compound, Hyoscine Butylbromide (antagonists).

Methodology:

  • Tissue Preparation: A segment of the distal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution. A 2-3 cm piece is cleaned of mesenteric attachments.

  • Mounting: The tissue segment is suspended vertically in the organ bath chamber filled with aerated Krebs-Henseleit solution at 37°C. One end is fixed to a hook at the bottom of the chamber, and the other is tied to an isometric force transducer.[24]

  • Equilibration: The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram. The bath solution is replaced every 15 minutes.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is generated. The agonist is added to the bath in increasing concentrations, and the peak contractile response for each concentration is recorded until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. Once the baseline is re-established, a fixed concentration of the antagonist (this compound or Hyoscine Butylbromide) is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

  • Repeat Agonist Curve: In the continued presence of the antagonist, the cumulative concentration-response curve for the agonist is repeated.

  • Data Analysis: The contractile responses are measured in grams of tension. The agonist dose-response curves in the absence and presence of the antagonist are plotted. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist (pA₂ value or IC50) can be calculated from these shifts.

Experimental_Workflow Workflow for Isolated Organ Bath Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) B 2. Mount Tissue in Organ Bath (37°C Krebs Solution) A->B C 3. Apply 1g Tension & Equilibrate for 60 min B->C D 4. Generate Cumulative Dose-Response Curve (Muscarinic Agonist) C->D E 5. Wash Tissue & Return to Baseline D->E F 6. Incubate with Antagonist (Prifinium or Hyoscine) E->F G 7. Repeat Agonist Dose-Response Curve F->G H 8. Plot Curves & Analyze Antagonist Potency (e.g., IC50, pA₂) G->H

Workflow for Isolated Organ Bath Assay

Logical Framework for Comparative Analysis

The objective comparison between this compound and Hyoscine Butylbromide requires a structured evaluation of their core attributes, from fundamental mechanism to clinical application and safety.

Logical_Framework Comparative Analysis Framework A Comparative Analysis: This compound vs. Hyoscine Butylbromide B Mechanism of Action A->B C Pharmacological Profile A->C D Clinical Performance A->D E Safety & Tolerability A->E B1 Muscarinic Receptor Antagonism B->B1 B2 Effect on Smooth Muscle Signaling B->B2 C1 Pharmacodynamics (Potency: IC50) C->C1 C2 Pharmacokinetics (Bioavailability, BBB) C->C2 D1 Efficacy in IBS & GI Spasms D->D1 D2 Use in Diagnostic Procedures D->D2 E1 Common Adverse Events (Anticholinergic) E->E1 E2 Central Nervous System (CNS) Effects E->E2

Comparative Analysis Framework

Conclusion

Both this compound and Hyoscine Butylbromide are effective antimuscarinic agents for the treatment of gastrointestinal spasms. Their shared mechanism of action targets the fundamental pathway of smooth muscle contraction. The primary distinction lies in their chemical structure and the resulting pharmacokinetic and safety profiles. Hyoscine Butylbromide, as a quaternary ammonium compound, offers the distinct advantage of minimal CNS penetration, reducing the risk of central side effects.[1][4] While direct comparative potency data is limited, one clinical study in the context of endoscopic premedication suggested superior efficacy for this compound in achieving pilorus relaxation.[18] However, Hyoscine Butylbromide is supported by a broader base of pharmacokinetic and clinical data.[6][12][13][20] For drug development professionals, the choice between these agents may be guided by the desired balance between systemic exposure, CNS safety, and specific clinical application. Further head-to-head trials with standardized methodologies are required to fully elucidate the nuanced differences in their performance.

References

Validating the Antimuscarinic Activity of Prifinium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimuscarinic activity of Prifinium Bromide against other established antimuscarinic agents. The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating its potential for further investigation and development.

Introduction to this compound

This compound is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle spasms and secretions.[2][3] It is known to exhibit a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5).[3] This property makes it effective in treating conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome.[3]

Comparative Analysis of Antimuscarinic Activity

The antimuscarinic activity of this compound has been evaluated against other well-known antagonists. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antimuscarinic Potency (pA2 Values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

CompoundTissue PreparationAgonistpA2 ValueReference
This compound Guinea-pig detrusor muscleCarbacholData not available; potency comparable to Atropine in this assay[2]
AtropineGuinea-pig ileumAcetylcholine8.9 - 9.2
AtropineDog urinary bladder(+)-cis-dioxolane9.21 ± 0.09[4]
SolifenacinRat urinary bladderCarbachol7.44 ± 0.09[2]
DarifenacinGuinea-pig ileum/trachea/bladder-8.66 - 9.4[5]
OxybutyninDog urinary bladder(+)-cis-dioxolane7.88 ± 0.12[4]
TolterodineDog urinary bladder(+)-cis-dioxolane8.68 ± 0.12[4]

Note: While a specific pA2 value for this compound was not found in the reviewed literature, its in vitro anticholinergic effects were in good agreement with its in vivo potency, which was comparable to Atropine.[2]

Table 2: In Vivo Antimuscarinic Potency

This table presents the relative potency of this compound and its comparators in an in vivo model of urinary bladder contractions.

CompoundPotency Relative to this compound (based on 40% inhibitory doses)
This compound 1x
Atropine~1x
Oxybutynin~0.1x
Terodiline~0.01x
Data from cystometric studies in rats.[2]
Table 3: Muscarinic Receptor Subtype Binding Affinities (Ki values in nM)

The inhibition constant (Ki) indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atropine1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84[6]
Oxybutynin~20~158~12.6~100~398[7]
Tolterodine~1.6~10~3.2~20~20[7]
Darifenacin~6.3~398~0.8~501~10[7]
Solifenacin261701211031[2]
Note: this compound is reported to have a broad spectrum of activity across M1-M5 receptors, but specific Ki values are not readily available in the public domain.[3]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of a test compound to specific muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound (e.g., this compound or a comparator).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Isolated Organ Bath Assay for Functional Antagonism

This ex vivo assay measures the functional potency of an antagonist (pA2 value) by its ability to inhibit agonist-induced muscle contractions.

Methodology:

  • Tissue Preparation: A smooth muscle tissue, such as guinea-pig ileum or detrusor muscle, is dissected and mounted in an organ bath.[2] The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

  • Second Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is measured. This is repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds Gq-protein Gq-protein Muscarinic Receptor (M3)->Gq-protein Activates PLC PLC Gq-protein->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction This compound This compound This compound->Muscarinic Receptor (M3) Blocks G Start Start Membrane_Preparation Prepare cell membranes expressing muscarinic receptors Start->Membrane_Preparation Incubation Incubate membranes with [3H]NMS and test compound Membrane_Preparation->Incubation Equilibrium Allow binding to reach equilibrium Incubation->Equilibrium Filtration Separate bound and unbound ligand via filtration Equilibrium->Filtration Scintillation_Counting Quantify radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End G Start Start Tissue_Preparation Mount isolated tissue in organ bath Start->Tissue_Preparation Equilibration Equilibrate tissue under resting tension Tissue_Preparation->Equilibration Agonist_CRC1 Generate baseline agonist concentration-response curve Equilibration->Agonist_CRC1 Antagonist_Incubation Incubate tissue with This compound Agonist_CRC1->Antagonist_Incubation Agonist_CRC2 Generate second agonist curve in presence of antagonist Antagonist_Incubation->Agonist_CRC2 Data_Analysis Construct Schild plot and determine pA2 value Agonist_CRC2->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide: Prifinium Bromide Versus Atropine on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimuscarinic agents is critical for targeted therapeutic development. This guide provides an objective comparison of Prifinium Bromide and Atropine, focusing on their effects on smooth muscle contraction, supported by available experimental data.

Mechanism of Action: A Shared Path of Muscarinic Antagonism

Both this compound and Atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors. Smooth muscle contraction is often initiated by the binding of acetylcholine to these receptors, which triggers a downstream signaling cascade. By competitively blocking the binding of acetylcholine, both this compound and Atropine inhibit this signaling, leading to smooth muscle relaxation.

Atropine is a well-characterized non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity. This compound is also described as a muscarinic receptor antagonist with a broad spectrum of activity across the subtypes. However, its therapeutic effects are most prominently observed in the smooth muscle of the gastrointestinal tract.

Below is a diagram illustrating the common signaling pathway for both this compound and Atropine in inhibiting smooth muscle contraction.

G cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases into synaptic cleft M_Receptor Muscarinic Receptor (M3) G_Protein Gq/11 M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates ACh->M_Receptor Binds and Activates Antagonist This compound or Atropine Antagonist->M_Receptor Competitively Blocks

Caption: Muscarinic antagonist signaling pathway.

Quantitative Comparison of Potency

The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater potency of the antagonist.

While extensive comparative data across various smooth muscle tissues is limited, a key study provides a direct comparison of this compound and Atropine on bladder smooth muscle.

TissueAgonistAntagonistPotency (pA2)Reference
Guinea-pig detrusor muscleCarbacholThis compoundAs active as Atropine
Guinea-pig detrusor muscleCarbacholAtropineAs active as this compound
Guinea-pig gastric fundusBethanecholAtropine8.16
Guinea-pig gastric smooth muscleBethanecholAtropine8.52
Human colon circular muscleCarbacholAtropine8.72 ± 0.28
Human colon longitudinal muscleCarbacholAtropine8.60 ± 0.08
Goat ileumAcetylcholineAtropine9.59 ± 0.022
Guinea-pig ileumAcetylcholineAtropine9.93 ± 0.04

Note: A direct pA2 value for this compound was not found in the reviewed literature for gastrointestinal or bronchial smooth muscle.

The available data indicates that this compound has a potent antimuscarinic activity, comparable to that of Atropine in the urinary bladder. The lack of publicly available pA2 values for this compound in other smooth muscle tissues makes a broader quantitative comparison challenging.

Experimental Protocols

The following is a generalized experimental protocol for assessing the effect of antimuscarinic drugs on smooth muscle contraction using an isolated organ bath, based on common methodologies.

Isolated Smooth Muscle Contraction Assay (e.g., Guinea-Pig Ileum)

1. Tissue Preparation:

  • A male guinea pig is humanely euthanized.

  • A segment of the ileum is excised and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature and continuously aerated with 95% O₂ and 5% CO₂.

  • The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments of approximately 1-2 cm.

2. Organ Bath Setup:

  • The ileum strip is mounted in an isolated organ bath chamber (typically 10-20 mL volume) containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • One end of the tissue is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer to record changes in muscle tension.

  • The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram, with the bathing solution being replaced every 15-20 minutes.

3. Experimental Procedure:

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

  • Antagonist Incubation: The tissue is washed repeatedly to return to baseline tension. A specific concentration of the antagonist (this compound or Atropine) is then added to the bath and incubated for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • This process is repeated with different concentrations of the antagonist.

4. Data Analysis:

  • The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Excise Ileum Segment A->B C Place in Aerated Physiological Salt Solution B->C D Prepare Longitudinal Muscle Strips C->D E Mount Tissue Strip in Organ Bath D->E F Connect to Force Transducer E->F G Equilibrate for 60 min under 1g Tension F->G H Generate Agonist (e.g., Carbachol) Concentration-Response Curve G->H I Wash Tissue H->I J Incubate with Antagonist (this compound or Atropine) I->J K Generate Second Agonist Concentration-Response Curve J->K L Schild Plot Analysis K->L M Determine pA2 Value L->M

Caption: Isolated organ bath experimental workflow.

Conclusion

Both this compound and Atropine are effective antagonists of muscarinic receptors, leading to the relaxation of smooth muscle. The available data from a study on guinea-pig detrusor muscle suggests that this compound is as potent as Atropine in this specific tissue. Atropine has been extensively characterized with known pA2 values across a range of smooth muscles, establishing it as a potent, non-selective antagonist.

For a more comprehensive understanding of the comparative pharmacology of this compound, further studies are required to determine its pA2 values on various smooth muscle types, such as those in the gastrointestinal and respiratory tracts. Additionally, detailed investigations into its binding affinity for the different muscarinic receptor subtypes would provide valuable insights into its selectivity profile compared to Atropine. Such data would be instrumental for drug development professionals in selecting the appropriate agent for specific therapeutic applications.

A Comparative Guide to the Quantification of Prifinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Prifinium Bromide: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.

Quantitative Performance Data

The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Representative LC-MS/MS (using Pinaverium Bromide as an analogue)
Linearity Range 0.149 - 0.447 mg/mL[1]3 - 50 µg/mL[2][3]12 - 12,000 pg/mL
Correlation Coefficient (r²) 0.9998[1]> 0.99[2][3]> 0.99
Limit of Detection (LOD) Not Reported0.75 µg/mL[2][3]0.39 µg/mL (at 213 nm)
Limit of Quantification (LOQ) Not Reported2.30 µg/mL[2][3]1.31 µg/mL (at 213 nm)
Accuracy (% Recovery) Not ReportedWithin acceptable limits[2][3]Within acceptable limits
Precision (%RSD) < 2%[1]< 2%[2][3]< 2%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

UV-Vis Spectrophotometric Method

This method is simple, rapid, and cost-effective for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A Shimadzu UV-Vis spectrophotometer with 1-cm quartz cells was used.[1]

  • Wavelength of Detection: 230 nm.[1]

  • Solvent: The specific solvent used for dissolution was not explicitly stated in the provided abstract, but water or a simple buffer is common for this type of analysis.

  • Standard Solution Preparation: A standard solution of this compound is prepared by dissolving a known weight of the reference standard in the solvent to achieve a specific concentration.

  • Sample Preparation: For tablet formulations, a number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific weight of this compound is dissolved in the solvent.[1]

  • Quantification: The absorbance of the sample solution is measured at 230 nm, and the concentration is determined using a calibration curve generated from the standard solutions.[1]

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is suitable for the simultaneous quantification of this compound and Paracetamol in pharmaceutical dosage forms, demonstrating its utility in more complex matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: Normal phase-nitrile (CN) column.[2][3]

  • Mobile Phase: A mixture of 30 mM ammonium acetate buffer and acetonitrile (50:50, v/v) with the pH adjusted to 6.5.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[2][3]

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and further diluted to create a series of calibration standards.

  • Sample Preparation: Tablet samples are powdered, and a portion is dissolved in the mobile phase, followed by filtration before injection into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (for Pinaverium Bromide)

This method exemplifies the high sensitivity and selectivity achievable with mass spectrometry, making it ideal for bioanalytical applications where low concentrations are expected.

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is typically employed.

  • Quantification: The analyte concentration is determined by the ratio of the analyte peak area to that of a stable isotope-labeled internal standard, plotted against a calibration curve.

Visualized Experimental Workflow: HPLC Quantification

The following diagram illustrates the typical workflow for the quantification of this compound using the HPLC method described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh & Dissolve Tablet Powder HPLC Inject into HPLC System Sample->HPLC Standard Prepare this compound Standard Solutions Calibration Generate Calibration Curve Standard->Calibration Separation Chromatographic Separation (CN Column) HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Calculate Concentration Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathways and Logical Relationships

No signaling pathways are directly relevant to the analytical quantification methods described. The logical relationship between the methods is a progression from less to more sophisticated instrumentation, offering increasing levels of sensitivity and selectivity, which is essential for different applications from routine quality control to complex bioanalytical studies.

References

Prifinium Bromide: A Comparative Guide to Antispasmodic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Prifinium Bromide against other commonly used antispasmodic agents. The information presented is collated from a range of clinical trials and systematic reviews, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Executive Summary

This compound is a quaternary ammonium antimuscarinic agent effective in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] Clinical evidence demonstrates its efficacy in indications such as premedication for endoscopic procedures and symptomatic relief in Irritable Bowel Syndrome (IBS). When compared to Hyoscine Butylbromide for endoscopic premedication, this compound has shown superior efficacy in achieving complete pyloric relaxation. In the context of IBS, while direct head-to-head trials with all major antispasmodics are limited, meta-analyses of placebo-controlled trials for various agents provide a basis for indirect comparison of their therapeutic utility.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[3] In the gastrointestinal tract, parasympathetic stimulation via acetylcholine binding to M2 and M3 muscarinic receptors is a primary driver of smooth muscle contraction.[4][5] By blocking these receptors, this compound inhibits acetylcholine-induced contractions, leading to muscle relaxation and spasm relief.[3]

The signaling cascade initiated by acetylcholine binding to M3 receptors involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and initiating smooth muscle contraction.[6][7] this compound's antagonism of M3 receptors directly interrupts this pathway.

Simultaneously, M2 receptor stimulation, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels can also contribute to a pro-contractile state.[7]

MUSCARINIC_SIGNALING cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Prifinium This compound Prifinium->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 Increased Intracellular Ca2+ Ca2_release->Ca2 MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin EXPERIMENTAL_WORKFLOW Patient_Pool Patient Pool with GI Symptoms Screening Screening with Rome IV Criteria Patient_Pool->Screening Eligible_Patients Eligible IBS Patients Screening->Eligible_Patients Randomization Randomization Eligible_Patients->Randomization Group_A Treatment Group (e.g., this compound) Randomization->Group_A Arm 1 Group_B Control Group (e.g., Placebo or Active Comparator) Randomization->Group_B Arm 2 Treatment_Period Treatment Period (e.g., 4-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (IBS-SSS, Diaries, etc.) Treatment_Period->Data_Collection Analysis Statistical Analysis (Comparison of Outcomes) Data_Collection->Analysis Results Efficacy and Safety Results Analysis->Results

References

Statistical Validation of Prifinium Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Prifinium Bromide's performance against other therapeutic alternatives for Irritable Bowel Syndrome (IBS), supported by experimental data. This analysis aims to provide a clear, data-driven perspective on its efficacy and safety profile.

This compound is an anticholinergic agent that functions as a muscarinic receptor antagonist. By blocking acetylcholine receptors in the smooth muscle of the gastrointestinal tract, it inhibits muscle contractions, thereby alleviating the spasms and pain associated with IBS.[1] This guide delves into the quantitative data from clinical trials to validate its therapeutic claims and benchmarks it against other commonly used antispasmodic agents.

Comparative Efficacy of Antispasmodics in IBS

The following tables summarize the clinical trial data for this compound and its alternatives in treating the global symptoms of IBS, as well as specific symptoms like abdominal pain and bloating.

Table 1: Efficacy in Improving Global IBS Symptoms

DrugDosagePatient Response RatePlacebo Response RateSource(s)
This compound 90 mg/day70% judged beneficialN/A (open trial)[2]
90 mg/dayStatistically significant improvement vs. placeboNot specified[3]
Otilonium Bromide 40 mg t.i.d.71.8% (at week 10)Not specified[4]
Pinaverium Bromide 50 mg t.i.d.RR 1.75 vs. placeboNot specified[5][6]
Dicyclomine 40 mg q.i.d.67%41%[7]
160 mg/day82%55%[8]
Peppermint Oil 180 mg t.i.d.RR 2.23 vs. placeboNot specified[9]

Table 2: Efficacy in Reducing Abdominal Pain

DrugDosagePatient Response Rate / Effect SizePlacebo Response RateSource(s)
This compound 90 mg/dayStatistically significant improvementNot specified[3]
Otilonium Bromide 40 mg t.i.d.Significant reduction in pain intensity & frequencyNot specified[4]
Pinaverium Bromide 50 mg t.i.d.RR 1.98 vs. placeboNot specified[6]
Dicyclomine 40 mg q.i.d.Superior to placebo in reducing painNot specified[7]
Peppermint Oil 180 mg t.i.d.RR 2.14 vs. placeboNot specified[9]

Table 3: Efficacy in Reducing Bloating

DrugDosagePatient Response Rate / Effect SizePlacebo Response RateSource(s)
This compound 90 mg/dayStatistically significant improvement in flatulenceNot specified[3]
Otilonium Bromide 40 mg t.i.d.Significant reduction in bloating severityNot specified[4]
Pinaverium Bromide + Simethicone 100 mg / 300 mg b.i.d.33% effect size vs. placeboNot specified[10]

Comparative Safety and Tolerability

The safety profile of an IBS therapeutic is a critical consideration for long-term management. The following table outlines the reported side effects for this compound and its alternatives.

Table 4: Common Side Effects of Antispasmodics

DrugCommon Side EffectsFrequencySource(s)
This compound Dry mouth, blurred vision, constipation, urinary retention, drowsiness, dizziness.[11]19% of patients reported side effects in one trial.[12][11][12]
Otilonium Bromide Dry mouth, nausea, dizziness.[13]Generally well-tolerated.[14][13][14]
Pinaverium Bromide Generally well-tolerated.Not specified[5]
Dicyclomine Dry mouth (33%), dizziness (40%), blurred vision (27%), nausea (14%).[8]69% of patients reported one or more adverse reactions in one trial.[7][7][8]
Hyoscyamine Anticholinergic effects (dry mouth, blurred vision, etc.).Not specified[15][16]
Peppermint Oil Heartburn, gastroesophageal reflux.[9]Higher rate of adverse events than placebo.[17][9][17]

Experimental Protocols

Clinical Trial Protocol for IBS (General)

A typical randomized, double-blind, placebo-controlled clinical trial for evaluating the efficacy of an antispasmodic in IBS follows this general structure:

  • Patient Recruitment: Patients are screened based on the Rome IV diagnostic criteria for IBS.[18][19][20] These criteria include recurrent abdominal pain associated with changes in defecation frequency and/or stool form.

  • Baseline Assessment: A baseline period (e.g., 2 weeks) is established where patients record their symptoms daily, often using a diary. Key metrics include the frequency and severity of abdominal pain, bloating, and stool consistency (using the Bristol Stool Scale).

  • Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo. The dosing regimen is followed for a predetermined period (e.g., 4-12 weeks).

  • Symptom Monitoring: Throughout the treatment period, patients continue to record their symptoms. Efficacy is often assessed using:

    • Likert Scales: For global assessment of symptom improvement.

    • Visual Analogue Scales (VAS): For quantifying the severity of specific symptoms like pain and bloating.[10]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Often the proportion of patients who are "responders," defined as a clinically significant improvement in global IBS symptoms or a specific symptom like abdominal pain (e.g., ≥30% reduction from baseline).

    • Secondary Endpoints: May include changes in individual symptom scores, quality of life assessments, and safety and tolerability.

  • Data Analysis: Statistical analysis is performed to compare the response rates and symptom score changes between the treatment and placebo groups.

Preclinical Assessment of Antispasmodic Activity

In vitro studies are crucial for elucidating the mechanism of action of antispasmodic drugs. A common method involves:

  • Tissue Preparation: Smooth muscle strips are isolated from the gastrointestinal tract (e.g., ileum, colon) of laboratory animals.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at body temperature and aerated.

  • Induction of Contraction: A spasmogen, such as acetylcholine or carbachol, is added to the bath to induce muscle contraction.

  • Drug Application: The antispasmodic drug is then added to the bath in increasing concentrations.

  • Measurement of Relaxation: The relaxation of the smooth muscle is measured using a force transducer. The concentration of the drug required to inhibit the spasmogen-induced contraction by 50% (IC50) is determined to assess its potency.

Visualizing the Mechanisms and Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical clinical trial workflow, and the mechanistic classification of different antispasmodics.

prifinium_bromide_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release MuscarinicReceptor Muscarinic Receptor ACh_released->MuscarinicReceptor Binds to Contraction Muscle Contraction MuscarinicReceptor->Contraction Activates Prifinium This compound Prifinium->MuscarinicReceptor Blocks

Caption: Signaling pathway of this compound's antagonist action.

clinical_trial_workflow Start Patient Recruitment (Rome IV Criteria) Baseline Baseline Symptom Assessment (2 weeks) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (4-12 weeks) - this compound - Placebo Randomization->Treatment Monitoring Daily Symptom Monitoring Treatment->Monitoring Analysis Data Analysis (Efficacy & Safety) Monitoring->Analysis End Results Analysis->End antispasmodic_mechanisms cluster_anticholinergics Anticholinergics (Muscarinic Receptor Antagonists) cluster_calcium_channel_blockers L-type Calcium Channel Blockers cluster_other Other Mechanisms Antispasmodics Antispasmodic Drugs for IBS Prifinium This compound Antispasmodics->Prifinium Dicyclomine Dicyclomine Antispasmodics->Dicyclomine Hyoscyamine Hyoscyamine Antispasmodics->Hyoscyamine Pinaverium Pinaverium Bromide Antispasmodics->Pinaverium Otilonium Otilonium Bromide Antispasmodics->Otilonium Peppermint Peppermint Oil Antispasmodics->Peppermint

References

A Comparative Analysis of Receptor Binding Affinities: Prifinium Bromide and Other Anticholinergics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of Prifinium Bromide and other prominent anticholinergic drugs. The data presented is intended to offer an objective overview of their performance at muscarinic acetylcholine receptors, supported by experimental data and detailed methodologies.

Quantitative Receptor Binding Affinity

The following table summarizes the receptor binding affinities (pKi, Ki, or IC50 values) of this compound and other selected anticholinergic agents for the five muscarinic receptor subtypes (M1-M5). The data has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

DrugM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data not availableBinding affinity of -8.6 kcal/mol (via molecular docking study)[1]Data not availableData not availableData not available
Atropine pKi: ~8.9-9.2pKi: ~8.9-9.5pKi: ~9.2-9.6pKi: ~8.9pKi: ~8.8
Glycopyrrolate pKi: ~9.1pKi: ~8.8pKi: ~9.3Data not availableData not available
Ipratropium Bromide IC50: 2.9 nMIC50: 2.0 nMIC50: 1.7 nMData not availableData not available
Tiotropium Bromide High AffinityHigh AffinityHigh AffinityData not availableData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant. "Data not available" indicates that specific quantitative experimental binding data was not found in the reviewed literature. The value for this compound at the M2 receptor is from a computational study and not an experimental binding assay.

Experimental Protocols

The receptor binding affinity data presented in this guide is primarily derived from radioligand binding assays . This is a standard and widely accepted method for quantifying the interaction between a ligand (the anticholinergic drug) and a receptor.

General Radioligand Binding Assay Protocol

A typical protocol for a competitive radioligand binding assay to determine the affinity of an unlabeled drug (like this compound or other anticholinergics) for muscarinic receptors involves the following steps:

  • Receptor Preparation: Membranes from cells or tissues expressing the specific muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) are prepared. These could be from genetically modified cell lines (e.g., CHO or HEK-293 cells) that overexpress a single receptor subtype, or from tissues known to be rich in a particular subtype (e.g., brain cortex for M1, heart for M2, or salivary glands for M3).

  • Incubation: The receptor-containing membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled competitor drug being tested.

  • Equilibrium: The incubation is carried out for a specific duration at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor drug. This competition curve is then analyzed using non-linear regression to determine the IC50 value of the test drug. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of muscarinic receptor function, the following diagrams have been generated using Graphviz.

G cluster_workflow Radioligand Binding Assay Workflow prep Receptor Membrane Preparation incubation Incubation at Equilibrium prep->incubation radioligand Radiolabeled Ligand (e.g., [³H]-NMS) radioligand->incubation competitor Unlabeled Anticholinergic (e.g., this compound) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki determination) counting->analysis G cluster_m1_m3_m5 M1, M3, M5 Muscarinic Receptor Signaling Pathway ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response G cluster_m2_m4 M2, M4 Muscarinic Receptor Signaling Pathway ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Response

References

A Comparative Analysis of Prifinium Bromide's Efficacy and Reproducibility in Gastrointestinal Spasms

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review for researchers and drug development professionals on the consistency of Prifinium Bromide's therapeutic effects across various clinical investigations.

This compound, an anticholinergic agent, has been the subject of multiple clinical studies to evaluate its efficacy in treating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms. This guide provides a comparative analysis of the existing research to assess the reproducibility of its effects, presenting quantitative data, experimental methodologies, and its mechanism of action.

Quantitative Comparison of Clinical Outcomes

To facilitate a clear comparison of this compound's performance across different studies, the following tables summarize the key quantitative data on its efficacy and reported side effects.

Table 1: Efficacy of this compound in Irritable Bowel Syndrome (IBS)

Study Number of Patients Dosage Treatment Duration Primary Outcome Reported Efficacy
Unspecified Open Clinical Trial[1]2190 mg/day4 weeksImprovement in symptoms like diarrhea and constipation43% marked or moderate improvement after 2 weeks; 86% after 4 weeks. Judged useful in 67% of patients.[1]
Sasaki et al. (1985)[2][3]40Not specified4 weeks (for 38 patients)Clinical efficacy in IBSJudged beneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15%.[2][3]
Piai G. (1979)[4]1890 mg/day6 weeks (crossover)Relief of pain, flatulence, constipation, and/or diarrheaStatistically significant difference in favor of the drug for overall ratings.[4]

Table 2: Reported Side Effects of this compound

Study Number of Patients Incidence of Side Effects Specific Side Effects Noted Severity
Unspecified Open Clinical Trial[1]2119% (4 patients)Not specifiedNot serious enough to discontinue the drug.[1]
Sasaki et al. (1985)[2][3]401 patientModerate constipationNot specified
Common and Rare Side Effects[5]Not applicableVariesDry mouth, constipation, blurred vision, drowsiness, dizziness, urinary retention.[5] Rare: tachycardia, allergic reactions.[5]Generally mild, but can be more concerning in the elderly.[5]

Mechanism of Action: A Signaling Pathway

This compound functions as a muscarinic receptor antagonist.[6] It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors on smooth muscle cells, thereby inhibiting muscle contractions and reducing gastrointestinal spasms.[6] This mechanism also accounts for its mild anticholinergic activity, which can help in reducing gastrointestinal secretions.[6]

cluster_synapse Cholinergic Synapse cluster_cellular_response Cellular and Physiological Response Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle) Acetylcholine->Muscarinic_Receptor Binds to Muscle_Contraction Smooth Muscle Contraction Muscarinic_Receptor->Muscle_Contraction Activates Inhibition Inhibition of Contraction Prifinium_Bromide Prifinium_Bromide Prifinium_Bromide->Muscarinic_Receptor Blocks GI_Spasms Gastrointestinal Spasms & Pain Muscle_Contraction->GI_Spasms Relief Symptom Relief Inhibition->Muscle_Contraction Inhibits Inhibition->Relief Leads to

Caption: Mechanism of action of this compound as a muscarinic receptor antagonist.

Experimental Protocols: A Comparative Overview

The reproducibility of clinical findings is intrinsically linked to the methodologies employed. While full experimental protocols are extensive, this section outlines the core designs of the key studies cited.

Study 1: Open Clinical Trial [1]

  • Study Design: An open-label clinical trial.

  • Patient Population: 21 patients diagnosed with irritable bowel syndrome exhibiting clear psychosomatic characteristics.

  • Intervention: this compound administered at a dose of 90 mg/day for four weeks.

  • Concomitant Medication: 18 of the 21 patients were permitted to take antacids or lactobacillus preparations as needed.

  • Assessment: Clinical efficacy was evaluated by comparing the severity of symptoms before, during, and after the treatment period. Laboratory tests were conducted before and after therapy.

Study 2: Sasaki et al. (1985) [2][3]

  • Study Design: An open-label trial.

  • Patient Population: 40 patients with irritable bowel syndrome.

  • Intervention: this compound for a duration of four weeks (two patients were treated for only two weeks).

  • Assessment: The clinical efficacy was judged as beneficial, slightly beneficial, or not beneficial.

Study 3: Piai G. (1979) [4]

  • Study Design: A randomized, double-blind, crossover study.

  • Patient Population: 18 patients with irritable colon syndrome.

  • Intervention: this compound at a daily dose of 90 mg, administered before meals, versus a placebo. The study duration was 6 weeks.

  • Assessment: Three key manifestations (pain, flatulence, and constipation/diarrhea) were scored weekly to assess the treatment effect.

The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of this compound, based on the methodologies of the cited studies.

cluster_setup Phase 1: Study Setup cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Data Collection & Follow-up cluster_analysis Phase 4: Analysis & Conclusion A Patient Recruitment (IBS Diagnosis) B Informed Consent & Baseline Assessment A->B C Randomization (for controlled trials) B->C D Group 1: This compound C->D E Group 2: Placebo/Alternative C->E F Weekly/Bi-weekly Symptom Scoring D->F G Adverse Event Monitoring D->G E->F E->G H Data Analysis: Comparison of Outcomes F->H G->H I Evaluation of Efficacy & Safety H->I

Caption: Generalized workflow of a clinical trial for this compound in IBS.

Discussion on Reproducibility

The available studies, although conducted several decades ago, consistently suggest a beneficial effect of this compound in the management of IBS, particularly in alleviating symptoms of abdominal pain and altered bowel habits. The reported efficacy rates in the open-label trials are notably high, around 70-86%.[1][2][3] The double-blind, placebo-controlled crossover study also found a statistically significant advantage for this compound, lending more robust support to its efficacy.[4]

The side effect profile also appears to be consistent across studies, with predominantly mild and manageable anticholinergic effects reported.[1][5] The low incidence of serious adverse events in the described trials further strengthens the reproducibility of its safety profile.

However, it is important to note the limitations in the available data. The sample sizes of the studies are relatively small, and the methodologies, particularly of the open-label trials, are susceptible to bias. The allowance of concomitant medications in one study could also confound the results.[1] To definitively establish the reproducibility of this compound's effects, larger, modern, multi-center, randomized controlled trials would be beneficial.

References

Safety Operating Guide

Navigating the Safe Disposal of Prifinium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research itself. This document provides essential, step-by-step guidance for the proper disposal of Prifinium Bromide, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is paramount for regulatory compliance and building a culture of safety within the laboratory.

This compound is an anticholinergic drug, and like all chemical compounds, requires a specific protocol for its disposal to mitigate potential hazards.[1] The following information is synthesized from safety data sheets and general pharmaceutical waste management guidelines to provide a clear and actionable plan.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. It is classified as harmful if swallowed.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[2]

  • Body Protection: Wear appropriate protective clothing.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[2] Discharging this compound into sewer systems or contaminating water, food, or animal feed is strictly prohibited.[2]

Step 1: Collection and Storage of Waste

  • All waste this compound, including expired materials, unused quantities, and contaminated consumables (e.g., weighing paper, gloves), should be collected in a designated, suitable, and closed container.[2]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and stored in a dry, cool, and well-ventilated area, away from incompatible materials.[2]

Step 2: Segregation of Waste

  • It is crucial to segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

  • Do not mix with non-hazardous waste.

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for the pickup and transport of the this compound waste.

  • Ensure the disposal company is permitted to handle and incinerate pharmaceutical waste in accordance with all federal, state, and local regulations.[4][5]

Step 4: Documentation

  • Maintain a detailed record of the amount of this compound waste generated, its collection date, and the date it was transferred to the disposal company. This documentation is essential for regulatory compliance.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2]

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.[2]

  • Contain the Spill: Prevent further spread of the material.

  • Clean-up: Carefully sweep up solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose of Clean-up Materials: All materials used for clean-up should be treated as hazardous waste and disposed of accordingly.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Professional Disposal cluster_2 Final Disposition start This compound Waste Generated collect Collect in a Labeled, Closed Container start->collect segregate Segregate from Other Waste Streams collect->segregate store Store in a Secure, Well-Ventilated Area segregate->store contact Contact Licensed Waste Disposal Company store->contact document Document Waste Transfer contact->document transport Transport to Permitted Facility document->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Prifinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Prifinium Bromide, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant, impervious gloves.[1] Fire/flame resistant and impervious clothing.[1] Long-sleeved work clothes.[2]EN 374 (EU)[1]
Respiratory Protection A dust mask is recommended when handling large quantities.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]NIOSH/MSHA or EN 149 approved[4]

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated place.[1]

  • For indoor workplaces, use a local exhaust system or ensure the source is sealed.[2]

  • An eyewash station and safety shower should be readily available.[2][5]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Conditions for Safe Storage:

  • Store in a cool (2-10 °C), dry, and well-ventilated place.[2]

  • Keep the container tightly closed and protected from light.[2]

  • Store apart from incompatible materials such as strong oxidizing agents.[2]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Wear appropriate PPE.[1]

    • For solid spills, sweep up and collect the material.[2] Avoid generating dust.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

    • Clean the contaminated area thoroughly.[2]

Disposal Plan

Disposal of this compound and its containers must be in accordance with all applicable local, regional, and national laws and regulations.[2]

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: The packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

  • General Guidance: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

First Aid Measures

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Select & Don Appropriate PPE: - Goggles (EN 166) - Gloves (EN 374) - Protective Clothing risk_assessment->ppe engineering_controls Verify Engineering Controls: - Ventilation/Fume Hood - Eyewash/Safety Shower risk_assessment->engineering_controls handling Proceed with Handling Protocol: - Avoid dust/aerosol generation - Avoid contact with skin/eyes ppe->handling engineering_controls->handling spill_check Accidental Release? handling->spill_check spill_protocol Execute Spill Protocol: - Evacuate & Ventilate - Contain & Clean Up - Dispose of Waste spill_check->spill_protocol Yes end_handling Complete Handling Task spill_check->end_handling No decontamination Decontaminate Work Area & Remove PPE spill_protocol->decontamination end_handling->decontamination waste_disposal Dispose of Waste: - Segregate Chemical Waste - Follow Licensed Disposal Route decontamination->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.